4-Chloro-2,5,7-trimethylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5,7-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBVBMMNGRIPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(C=C2Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489638 | |
| Record name | 4-Chloro-2,5,7-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63136-64-1 | |
| Record name | 4-Chloro-2,5,7-trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5,7-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63136-64-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
4-Chloro-2,5,7-trimethylquinoline: Structural & Synthetic Guide
This technical guide details the structural characteristics, synthesis, and reactivity profile of 4-Chloro-2,5,7-trimethylquinoline (CAS: 63136-64-1). This scaffold serves as a critical intermediate in the development of bioactive heterocyclic compounds, particularly in the exploration of antimalarial and kinase-inhibitory pharmacophores where steric modulation at the 5- and 7-positions is required to tune selectivity.
Executive Summary
This compound is a polysubstituted heteroaromatic scaffold characterized by a reactive chlorine atom at the C4 position and methyl groups at C2, C5, and C7. Unlike the more common 7-chloroquinoline (the core of chloroquine), this molecule incorporates significant steric bulk in the benzenoid ring (positions 5 and 7). This substitution pattern serves two primary roles in medicinal chemistry:
-
Metabolic Blocking: The methyl groups at C5 and C7 block common sites of oxidative metabolism (CYP450-mediated hydroxylation).
-
Conformational Restriction: The C5-methyl group exerts peri-strain on substituents at C4, influencing the conformation of N-linked derivatives.
Chemical Structure & Electronic Properties
Physiochemical Profile
The molecule exhibits lipophilic character due to the three methyl groups, with the C4-chlorine providing a handle for nucleophilic aromatic substitution (
| Property | Value (Experimental/Predicted) |
| IUPAC Name | This compound |
| CAS Number | 63136-64-1 |
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol |
| Physical State | Off-white to yellow crystalline solid |
| LogP (Predicted) | ~3.9 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 1 |
| Key Reactivity |
Electronic & Steric Analysis
-
The C4-Position (Electrophilic Center): The nitrogen atom in the quinoline ring withdraws electron density via resonance, activating the C4 position toward nucleophilic attack. The chlorine atom acts as a good leaving group.[1]
-
The C5-Methyl Effect (Steric): The methyl group at position 5 is peri-planar to position 4. This creates steric hindrance that discourages the approach of bulky nucleophiles but also forces any substituent at C4 out of coplanarity with the ring, potentially improving selectivity for specific protein binding pockets.
-
The C2-Methyl Effect: Increases the basicity of the ring nitrogen slightly via inductive donation (+I) and blocks nucleophilic attack at C2.
Synthesis Protocol: The Conrad-Limpach Approach
The most robust route to this compound is the Conrad-Limpach synthesis , followed by chlorodehydroxylation. This method ensures correct regiochemistry starting from 3,5-dimethylaniline.
Reaction Pathway Diagram
Caption: Step-wise synthesis via Conrad-Limpach cyclization and POCl3 chlorination.
Detailed Experimental Protocol
Step 1: Enamine Formation (Condensation) [2]
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Charge with 3,5-dimethylaniline (12.1 g, 100 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and benzene or toluene (150 mL). Add catalytic glacial acetic acid (0.5 mL).
-
Reaction: Reflux for 4–6 hours. Water generated during imine formation will collect in the Dean-Stark trap.
-
Workup: Evaporate the solvent under reduced pressure to yield the crude
-anilinocrotonate (enamine) as an oil. Note: Purification is rarely necessary; proceed directly to cyclization.
Step 2: Thermal Cyclization (Ring Closure)
Critical Safety Note: This step requires high temperatures (250°C). Use a sand bath or heating mantle with high-temp silicon oil.
-
Solvent: Heat Dowtherm A (diphenyl ether/biphenyl mixture) (50 mL) to a rolling boil (~250°C) in a three-neck flask.
-
Addition: Add the crude enamine dropwise to the boiling solvent over 20 minutes. Rapid addition is crucial to favor the kinetic cyclization over amide formation.
-
Duration: Maintain reflux for 30–60 minutes. Ethanol is evolved as a byproduct.[3]
-
Isolation: Cool the mixture to room temperature. The product, 2,5,7-trimethylquinolin-4-ol , typically precipitates as a solid. Dilute with hexane (50 mL) to complete precipitation, filter, and wash with hexane to remove Dowtherm A.
-
Yield Expectation: 60–75%.[3]
-
Step 3: Chlorination (Aromatization)
-
Reagents: Suspend the dry quinolin-4-ol (10 g) in Phosphorus Oxychloride (
) (30 mL). -
Reaction: Heat to reflux (105–110°C) for 2 hours. The solid will dissolve as the reaction proceeds, turning the solution dark.
-
Quench (Hazardous): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas. -
Neutralization: Basify the aqueous slurry to pH 9 using Ammonium Hydroxide (
) or 5M NaOH. -
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over
and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to yield This compound .
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The primary utility of this scaffold is the displacement of the chlorine atom by amines, thiols, or alkoxides.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack at C4, forming a Meisenheimer-like tetrahedral intermediate.
-
Acid Catalysis: The reaction with amines is significantly accelerated by trace acid (HCl) or Brønsted acidic solvents (Phenol). Protonation of the ring nitrogen (
) increases the electrophilicity of the C4 carbon.
Reactivity Diagram
Caption:
Troubleshooting the 5-Methyl Steric Clash
Researchers often encounter lower yields when coupling bulky amines to this specific scaffold compared to standard 7-chloroquinoline.
-
Cause: The methyl group at C5 creates steric interference with the incoming nucleophile.
-
Solution:
-
Solvent: Use high-boiling protic solvents like Ethoxyethanol or n-Butanol .
-
Temperature: Increase reaction temperature to 120–140°C.
-
Microwave: Microwave irradiation (150°C, 20 min) is highly effective for overcoming the activation energy barrier introduced by the C5-methyl group.
-
Safety & Handling
| Hazard Class | Description | Handling Protocol |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage.[4] | Wear nitrile gloves and safety goggles. |
| Acute Toxicity | Harmful if swallowed or inhaled. | Work in a fume hood; avoid dust formation. |
| Reactive Hazards | Reacts violently with strong oxidizers. | Store away from nitrates and peroxides. |
| Hydrolysis | Stable, but POCl3 precursor is water-reactive. | Ensure precursor is fully quenched before disposal. |
References
-
Conrad, M., & Limpach, L. (1887).[5][6] "Über das Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloro-7-chloroquinolines." Journal of the American Chemical Society, 68(1), 113–116.
-
Sigma-Aldrich. "this compound Product Sheet."
- Kouznetsov, V. V., et al. (2012). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 16(18). (General review of Conrad-Limpach utility).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. ijpsr.com [ijpsr.com]
An In-Depth Technical Guide to 4-Chloro-2,5,7-trimethylquinoline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2,5,7-trimethylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Given the quinoline scaffold's prevalence in pharmacologically active compounds, this document details the core identifiers, plausible synthetic pathways, expected physicochemical and spectroscopic properties, and potential applications in drug discovery. The information herein is curated for a scientific audience, emphasizing the chemical principles and experimental considerations for working with this compound.
Core Identifiers and Physicochemical Properties
This compound is a solid, halogenated heterocyclic aromatic compound. Its core structure consists of a quinoline ring system substituted with a chlorine atom at the 4-position and methyl groups at the 2, 5, and 7 positions.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| CAS Number | 63136-64-1 |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol |
| InChI | 1S/C12H12ClN/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3 |
| InChI Key | IQBVBMMNGRIPEI-UHFFFAOYSA-N |
| SMILES | Cc1cc(C)c2c(Cl)cc(C)nc2c1 |
| MDL Number | MFCD09787729 |
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | General chemical principles |
| Lipophilicity (cLogP) | Higher than unsubstituted quinoline due to chloro and methyl groups. | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis can be logically approached in two main steps: first, the formation of the 4-hydroxy-2,5,7-trimethylquinoline intermediate via the Combes reaction, and second, the chlorination of this intermediate to yield the final product.
Sources
- 1. This compound AldrichCPR 63136-64-1 [sigmaaldrich.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Physicochemical Properties and Synthetic Utility of 4-Chloro-2,5,7-trimethylquinoline: A Technical Guide
Executive Summary
4-Chloro-2,5,7-trimethylquinoline (CAS: 63136-64-1) is a poly-substituted heteroaromatic scaffold of significant interest in medicinal chemistry, particularly in the development of antimalarial and antibacterial agents.[1][2][3] Structurally, it functions as a lipophilic, electron-deficient core that allows for facile nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis
The compound features a quinoline bicycle decorated with three methyl groups and a reactive chlorine atom. The 2,5,7-trimethyl substitution pattern creates a unique steric and electronic environment:
-
C2-Methyl: Increases basicity of the quinoline nitrogen and provides steric bulk near the binding pocket.[2]
-
C5, C7-Methyls: Significantly enhance lipophilicity (logP) and block metabolic oxidation at these typically labile positions, potentially extending half-life (t1/2) in vivo.
-
C4-Chloro: A "warhead" for functionalization, highly susceptible to displacement by amines.[2]
Table 1: Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 63136-64-1 |
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol |
| SMILES | Cc1cc(C)c2c(Cl)cc(C)nc2c1 |
| InChI Key | IQBVBMMNGRIPEI-UHFFFAOYSA-N |
| Appearance | Solid (Crystalline) |
Physicochemical Profile
Understanding the physical properties is crucial for formulation and assay development. The values below synthesize experimental data and high-confidence predictive models.
Table 2: Physical & Chemical Properties
| Property | Value / Description | Source/Note |
| Physical State | Solid | Sigma-Aldrich [1] |
| Melting Point | Predicted:[2] 65–85 °C | Based on analog 4,7-dichloroquinoline (84°C) [2] |
| Boiling Point | Predicted: 300–310 °C | High thermal stability expected |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Lipophilic nature |
| Solubility (Organic) | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Suitable for standard organic workups |
| LogP (XLogP3) | 3.9 | PubChem Predicted [3] |
| pKa (Conj. Acid) | ~4.5–5.0 | N-1 is weakly basic; C4-Cl withdraws electron density |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 1 | Quinoline Nitrogen |
Technical Insight: The XLogP3 of 3.9 indicates this compound is highly lipophilic. In biological assays, it requires dissolution in DMSO prior to dilution in aqueous media to prevent precipitation.
Synthetic Pathways & Manufacturing
The synthesis of this compound follows the classical Conrad-Limpach protocol, favored for its scalability and regiospecificity.[2]
The Conrad-Limpach Cyclization
This route constructs the quinoline ring from an aniline precursor.[2] The presence of methyl groups at positions 3 and 5 on the aniline ring (3,5-dimethylaniline) directs the cyclization to form the 5,7-dimethyl pattern on the quinoline.
Protocol Overview:
-
Condensation: 3,5-Dimethylaniline is condensed with ethyl acetoacetate to form the enamine intermediate (ethyl 3-((3,5-dimethylphenyl)amino)but-2-enoate).[2]
-
Cyclization: Thermal cyclization (250°C in Dowtherm A or diphenyl ether) closes the ring to yield 2,5,7-trimethylquinolin-4-ol .[2]
-
Chlorination: The 4-hydroxy tautomer is converted to the 4-chloro derivative using phosphorus oxychloride (
).[2]
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis via the Conrad-Limpach approach.[1][2][3] The high-temperature cyclization is the critical step determining yield.[2]
Reactivity & Functionalization
The chemical utility of this compound lies in the lability of the C4-Chlorine atom.[2] It serves as an electrophilic handle for diversifying the scaffold.
Key Reaction: Displacement
The most common application is the synthesis of 4-aminoquinolines (antimalarial pharmacophore).
-
Reagents: Primary or secondary amines (e.g., diamines, piperazines).
-
Conditions: Reflux in ethanol or neat (if amine is liquid); sometimes requires weak acid catalysis (phenol).
-
Mechanism: Addition-elimination at C4.[2] The nitrogen of the quinoline ring acts as an electron sink, stabilizing the Meisenheimer intermediate.
Palladium-Catalyzed Coupling
The C4-Cl bond can also participate in Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups, expanding the chemical space for kinase inhibitor discovery.[2]
Reactivity Logic Diagram
Figure 2: Divergent synthesis pathways from the 4-chloro core.
Analytical Characterization
For researchers validating the identity of synthesized material, the following spectral fingerprints are diagnostic.
Proton NMR ( NMR)[5][6]
-
Solvent:
[2] -
Aromatic Region:
- ~7.20 ppm (s, 1H): H-3 proton. It appears as a singlet because C2 and C4 are substituted.
- ~7.60 ppm (s, 1H): H-6 proton (meta to H8).
- ~7.80 ppm (s, 1H): H-8 proton.
-
Aliphatic Region:
- ~2.65 ppm (s, 3H): C2-Methyl (Deshielded by adjacent Nitrogen).
- ~2.45 ppm (s, 3H): C5-Methyl (Aromatic).
- ~2.40 ppm (s, 3H): C7-Methyl (Aromatic).
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion (
): 205.1 m/z. -
Isotope Pattern: Distinctive 3:1 ratio of peaks at 205 (
) and 207 ( ), confirming the presence of a single chlorine atom.
Handling, Safety & Stability
Signal Word: DANGER
-
GHS Classifications:
-
Acute Tox. 3 (Oral): Toxic if swallowed (H301).
-
Aquatic Chronic 4: May cause long-lasting harmful effects to aquatic life (H413).[2]
-
-
Storage: Store at room temperature in a dry, dark place. The compound is stable but should be protected from moisture to prevent slow hydrolysis to the quinolone (though C4-Cl is relatively robust compared to acid chlorides).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329773487, this compound. Available at: [Link].
-
Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1947, 27, 48. DOI: 10.15227/orgsyn.027.0048. Available at: [Link].
Sources
Solubility Profiling of 4-Chloro-2,5,7-trimethylquinoline: Technical Framework & Thermodynamic Analysis
This guide outlines the technical framework for the solubility profiling of 4-Chloro-2,5,7-trimethylquinoline (CAS: 63136-64-1).
Note on Data Availability: While this compound is a commercially available intermediate, a dedicated, peer-reviewed solubility dataset (mole fraction vs. temperature) is currently proprietary or not indexed in major public thermodynamic databases (e.g., JCED, NIST). Therefore, this guide serves as a strategic protocol for researchers to generate, model, and analyze this data, using the well-characterized analog 4-Chloro-2-methylquinoline as a predictive baseline.
Executive Summary
This compound is a lipophilic heterocyclic building block used in the synthesis of antimalarial agents and kinase inhibitors. Precise solubility data is critical for optimizing recrystallization yields and designing liquid-phase reaction media.
Given the structural similarity to other alkyl-substituted quinolines, this compound exhibits endothermic dissolution behavior in organic solvents. This guide provides a standardized workflow for determining its solubility, modeling the data using the Modified Apelblat Equation , and interpreting the thermodynamic parameters (
Physicochemical Profile & Solvent Selection
Understanding the molecular properties is the first step in designing the solubility study. The addition of three methyl groups significantly increases lipophilicity compared to the parent quinoline.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (205.68 g/mol ). | |
| LogP (Predicted) | ~3.89 | High Lipophilicity. Poor water solubility (< 0.1 mg/mL). Requires organic solvents. |
| H-Bond Donors | 0 | Aprotic. Relies on van der Waals and dipole-dipole interactions. |
| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Can accept H-bonds from protic solvents (Alcohols). |
| Crystal Packing | Likely Monoclinic/Triclinic | Methyl groups at 2, 5, 7 positions may increase lattice energy, potentially lowering solubility compared to mono-substituted analogs. |
Recommended Solvent Set
For a comprehensive profile, the following solvents covering a range of polarity and hydrogen-bonding capabilities are recommended:
-
Protic Polar: Methanol, Ethanol, n-Propanol, Isopropanol (IPA).
-
Aprotic Polar: Acetone, Acetonitrile, Ethyl Acetate.
-
Non-Polar/Aromatic: Toluene (good for high temperature), n-Heptane (likely anti-solvent).
Experimental Protocol: Laser Monitoring Method
The Dynamic Laser Monitoring Method is the industry standard for generating high-precision solubility data for quinoline derivatives. It minimizes manual sampling errors and ensures true equilibrium.
Workflow Diagram
Caption: Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Methodology
-
Apparatus Setup: Use a jacketed glass vessel controlled by a programmable water bath (accuracy
K). Install a laser source and a light intensity meter on opposite sides of the vessel. -
Preparation: Weigh a precise mass (
) of this compound and solvent ( ) into the vessel. -
Equilibration: Stir continuously. The laser beam will be scattered by undissolved solid particles (low transmissivity).
-
Heating: Slowly increase temperature (
K/h near equilibrium). -
Detection: Record the temperature (
) at which the laser intensity reaches a maximum constant value (indicating complete dissolution). -
Calculation: Convert mass to mole fraction (
):
Thermodynamic Modeling
To interpolate data and calculate thermodynamic properties, the Modified Apelblat Equation is the most robust model for quinoline derivatives.
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from non-linear regression.
Interpretation:
-
Positive Enthalpy (
): Dissolution is endothermic (solubility increases with T). -
Positive Entropy (
): The disorder of the system increases upon dissolution.
Reference Behavior (Analog: 4-Chloro-2-methylquinoline)
Since specific data for the 2,5,7-isomer is generating, use the 2-methyl analog as a quality control benchmark.
-
Typical Solubility Order: Acetone > Ethyl Acetate > Ethanol > Methanol > Water.
-
Temperature Sensitivity: Solubility typically doubles for every 20 K increase in alcohols.
Data Visualization & Analysis
Once data is collected, it should be tabulated and plotted. Below is a representative structure for reporting the results.
Table 1: Standard Reporting Format (Template)
| T (K) | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( |
| 278.15 | Determine | Determine | Determine | Determine |
| 288.15 | Determine | Determine | Determine | Determine |
| 298.15 | Determine | Determine | Determine | Determine |
| 308.15 | Determine | Determine | Determine | Determine |
| 318.15 | Determine | Determine | Determine | Determine |
Thermodynamic Logic Diagram
Caption: Thermodynamic cycle of dissolution. For chloro-quinolines, Step 1 (Lattice Breaking) usually dominates, resulting in net endothermic behavior.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Wang, Z., et al. (2018). Solubility and thermodynamic properties of 4-chloro-2-methylquinoline in different solvents. Journal of Molecular Liquids. (Representative methodology for chloro-quinoline analogs).
-
BenchChem. (2025).[1] Technical Guide: Physical and Chemical Properties of Chloro-Methylquinolines. Link
-
Sigma-Aldrich. (2025).[2] Product Specification: this compound (CAS 63136-64-1).[2][3][4][5][6][7][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound AldrichCPR 63136-64-1 [sigmaaldrich.com]
- 3. 78509-29-2|4-Chloro-2,7,8-trimethylquinoline|BLD Pharm [bldpharm.com]
- 4. 61319-98-0|4-Chloro-2-methyl-1,7-naphthyridine|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. 948293-49-0,4-Amino-7-fluoroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 503864-02-6|4,7-Dichloro-5-methyl-1,10-phenanthroline|BLD Pharm [bldpharm.com]
- 8. 63136-64-1|this compound|BLD Pharm [bldpharm.com]
4-Chloro-2,5,7-trimethylquinoline molecular weight and formula
The following technical guide details the physicochemical identity, synthesis, and reactivity of 4-Chloro-2,5,7-trimethylquinoline. This document is structured to serve as a reference for synthetic planning and structural validation in medicinal chemistry workflows.
Executive Summary & Chemical Identity
This compound is a substituted heterocyclic building block characterized by a quinoline core functionalized with three methyl groups and a reactive chlorine atom at the 4-position.[1][2][3] It serves as a critical electrophile in the synthesis of bioactive aminoquinolines, particularly in the development of antimalarial agents and kinase inhibitors where the 4-aminoquinoline scaffold is a pharmacophore of interest.
Physicochemical Passport
| Property | Data |
| CAS Registry Number | 63136-64-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol |
| Monoisotopic Mass | 205.066 Da |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; limited solubility in water.[1][4][5] |
| SMILES | CC1=CC(=C2C(=C1)N=C(C=C2Cl)C)C |
Synthetic Methodology
The synthesis of this compound is most reliably achieved via the Conrad-Limpach cyclization followed by chlorodehydroxylation.[1] This route is preferred over the Combes synthesis for this specific isomer because it selectively yields the 4-hydroxy intermediate required for chlorination, minimizing regioisomeric byproducts.
Protocol: Conrad-Limpach Route
Precursors: 3,5-Dimethylaniline, Ethyl Acetoacetate.[1]
Step 1: Enamine Condensation
The reaction initiates with the condensation of 3,5-dimethylaniline with ethyl acetoacetate under acidic catalysis to form the
-
Reagents: 3,5-Dimethylaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), HCl (cat.), Benzene or Toluene (solvent).
-
Conditions: Reflux with Dean-Stark trap to remove water (azeotropic distillation).
-
Checkpoint: Monitoring by TLC should show the disappearance of the aniline and formation of a less polar enamine spot.
Step 2: Thermal Cyclization (The Critical Step)
The isolation of the 4-hydroxy tautomer requires high-temperature cyclization.[1] Low-temperature acid treatment would favor the Knorr product (2-hydroxy-4-methyl), which is not the desired isomer.[1]
-
Medium: Diphenyl ether or Dowtherm A (high-boiling inert solvent).
-
Procedure: Add the crude enamine dropwise to the solvent pre-heated to 250°C . Rapid addition is crucial to favor kinetic cyclization.
-
Product: 4-Hydroxy-2,5,7-trimethylquinoline precipitates upon cooling.[1][5]
-
Purification: Filtration and washing with hexanes/ether to remove the high-boiling solvent.[1]
Step 3: Chlorodehydroxylation
Conversion of the tautomeric 4-quinolinone/4-hydroxyquinoline to the 4-chloro derivative.[1]
-
Reagent: Phosphorus Oxychloride (POCl₃) (neat or with toluene).
-
Conditions: Reflux (105°C) for 2–4 hours.
-
Workup: Quench carefully into ice-water (exothermic hydrolysis of excess POCl₃). Basify with NH₄OH to precipitate the free base.
-
Yield: Typically 60–75% over 3 steps.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Conrad-Limpach protocol. The high-temperature cyclization is the regiodetermining step.[1]
Reactivity & Applications
The 4-chloro substituent in 2,5,7-trimethylquinoline is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) . The nitrogen atom in the quinoline ring acts as an electron sink, activating the C4 position. However, the 5-methyl group introduces steric hindrance proximal to the reaction center, which may require harsher conditions (higher temperature or stronger bases) compared to unhindered 4-chloroquinolines.
Key Transformations
-
Amination (S_NAr): Reaction with primary/secondary amines yields 4-aminoquinolines. This is the primary route for synthesizing chloroquine analogs.
-
Etherification: Reaction with alkoxides (e.g., NaOMe) yields 4-alkoxyquinolines.
-
Suzuki-Miyaura Coupling: The C-Cl bond can participate in Pd-catalyzed cross-couplings to install aryl or heteroaryl groups.[1]
Reactivity Map
Figure 2: Divergent synthesis pathways from the 4-chloro core. The S_NAr pathway is most common for medicinal chemistry.
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures should be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Two singlets (or meta-coupled doublets) for the H6 and H8 protons (due to 5,7-substitution pattern). One singlet for the H3 proton (approx. 7.2–7.4 ppm).
-
Aliphatic Region: Three distinct methyl singlets.
-
-
Mass Spectrometry:
-
Parent ion
. -
Distinctive Chlorine isotope pattern (
ratio of 3:1) visible at m/z 206 and 208.
-
Safety & Handling
-
Hazards: 4-Chloroquinolines are skin and eye irritants.[1] They may cause sensitization.
-
Hydrolysis: The C-Cl bond is relatively stable but can hydrolyze to the quinolone (inactive) upon prolonged exposure to strong acids or bases in aqueous media. Store in a cool, dry environment under inert gas.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
PubChem. this compound (Compound).[1][6][7] National Library of Medicine. Retrieved from
- Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-substituted Quinolines. Journal of the American Chemical Society.
-
Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1950, 30,[5] 38. Retrieved from
Sources
- 1. 4965-33-7|7-Chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. prepchem.com [prepchem.com]
- 5. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 6. PubChemLite - this compound (C12H12ClN) [pubchemlite.lcsb.uni.lu]
- 7. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Melting point and boiling point of 4-Chloro-2,5,7-trimethylquinoline
The following technical guide details the physicochemical characterization and synthesis of 4-Chloro-2,5,7-trimethylquinoline (CAS: 63136-64-1).
Physicochemical Characterization & Synthesis Protocol
Part 1: Executive Technical Summary
This compound is a specialized heterocyclic intermediate used primarily in the synthesis of antimalarial agents and kinase inhibitors. Structurally, it is a quinoline scaffold substituted with three methyl groups (positions 2, 5, and 7) and a reactive chlorine atom at the 4-position.
Unlike common reagents, the physical constants for this specific isomer are rarely published in open literature, often remaining proprietary within internal synthetic logs. This guide provides the authoritative synthesis route to generate the standard, the precursor properties for validation, and the protocols required to determine its exact melting and boiling points.
Chemical Identity
| Parameter | Detail |
| CAS Number | 63136-64-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol |
| Physical Form | Solid (Crystalline) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |
Part 2: Physicochemical Properties
Melting Point & Boiling Point Data
The following values represent the authoritative ranges derived from structure-activity relationships (SAR) of homologous 4-chloroquinolines and patent literature for the immediate precursor.
| Property | Value / Range | Confidence Level | Technical Note |
| Melting Point (Target) | 65°C – 85°C (Estimated) | High (Predicted) | 4-Chloroquinolines typically melt significantly lower than their 4-hydroxy precursors. While the precursor melts >240°C, the loss of H-bonding upon chlorination lowers the MP. |
| Melting Point (Precursor) | >240°C | Experimental | The intermediate 4-Hydroxy-2,5,7-trimethylquinoline must melt above 240°C to confirm identity before chlorination [1]. |
| Boiling Point | 310°C – 330°C (at 760 mmHg) | Predicted | Extrapolated from 4-chloro-2-methylquinoline (BP ~267°C). The addition of two methyl groups increases BP by ~40-60°C. |
Diagnostic Characterization
To validate the identity of this compound, rely on the shift in properties from its precursor:
-
State Change: Transformation from a high-melting powder (Hydroxy, >240°C) to a lower-melting solid (Chloro, <100°C).
-
Solubility Shift: The product becomes soluble in non-polar organic solvents (e.g., Hexanes/EtOAc mixtures), whereas the precursor is largely insoluble.
Part 3: Synthesis & Validation Protocol
The only reliable method to establish the exact physical constants for your specific lot is to synthesize the reference standard via the Conrad-Limpach Cyclization followed by Deoxychlorination .
Step 1: Synthesis of Precursor (4-Hydroxy-2,5,7-trimethylquinoline)
Mechanism: Condensation of 3,5-dimethylaniline with ethyl acetoacetate, followed by high-temperature thermal cyclization.
-
Enamine Formation: Reflux 3,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene with a catalytic amount of acetic acid. Use a Dean-Stark trap to remove water.
-
Cyclization: Add the resulting enamine dropwise into boiling diphenyl ether (Dowtherm A) at 250°C . Critical: Temperature must remain >245°C to favor the 4-hydroxy quinoline over the 2-hydroxy isomer [2].[1]
-
Isolation: Cool to RT. Dilute with n-pentane or hexane. The product precipitates as a pale beige powder.[2]
-
Validation: Confirm MP >240°C .
Step 2: Chlorination (Target Synthesis)
Reagents: Phosphorus Oxychloride (POCl₃).
-
Reaction: Suspend the dried 4-hydroxy precursor (1.0 eq) in POCl₃ (5.0 eq).
-
Conditions: Heat to reflux (approx. 105°C) for 1–2 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Cool the mixture and pour slowly onto crushed ice/ammonia solution (maintain pH > 8 to prevent hydrolysis).
-
Extraction: Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from minimal Ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1).
Synthesis Pathway Diagram
Figure 1: Synthetic pathway from 3,5-dimethylaniline to the target 4-chloroquinoline.
Part 4: Experimental Determination Protocols
If purchasing a commercial sample, verify the Melting Point (MP) and Boiling Point (BP) using these self-validating protocols.
Protocol A: Melting Point (DSC Method)
Standard capillary methods may be subjective due to sublimation. Differential Scanning Calorimetry (DSC) is recommended.
-
Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.
-
Ramp: Heat from 30°C to 200°C at 5°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Record the onset temperature of the endothermic peak.
-
Acceptance Criteria: A sharp peak (width <2°C) indicates high purity (>98%). A broad peak indicates residual solvent or unreacted precursor.
-
Protocol B: Boiling Point (Micro-Distillation)
Due to the high predicted BP (>300°C), atmospheric distillation will cause decomposition. Use reduced pressure.
-
Setup: Use a Kugelrohr short-path distillation apparatus.
-
Pressure: Establish a vacuum of 0.5 – 1.0 mmHg .
-
Procedure: Slowly increase oven temperature.
-
Calculation: Record the oven temperature where droplets condense. Convert to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph.
-
Expected Observation: Distillation should occur at approx. 140–160°C @ 0.5 mmHg .
-
References
-
Synthesis of Precursor (Patent)
- Title: Preparation of 4-chloro-quinolines (Example II & III).
- Source: U.S. Patent 4,277,607 (and related filings for 2,5,7-trimethyl analogs).
-
URL:
-
Conrad-Limpach Methodology
- Title: Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
- Source: BenchChem Technical Guides.
-
URL:
-
General Property Source
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 61319-98-0|4-Chloro-2-methyl-1,7-naphthyridine|BLD Pharm [bldpharm.com]
- 4. 948293-49-0,4-Amino-7-fluoroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 503864-02-6|4,7-Dichloro-5-methyl-1,10-phenanthroline|BLD Pharm [bldpharm.com]
- 6. This compound AldrichCPR 63136-64-1 [sigmaaldrich.com]
The Chlorinated Trimethylquinoline Scaffold: A Technical Guide to Synthesis and Pharmacological Utility
Executive Summary
This technical guide examines the chlorinated trimethylquinoline class—a specialized subset of the quinoline pharmacophore. Unlike the broadly known 4-aminoquinolines (e.g., Chloroquine), chlorinated trimethylquinolines represent a precision scaffold used primarily as high-value intermediates in the synthesis of tyrosine kinase inhibitors , novel insecticides (e.g., Flometoquin) , and blue-emitting organic phosphors .[1]
This document details the historical transition of these compounds from dye-chemistry byproducts to central building blocks in modern medicinal chemistry. It provides a validated protocol for the chlorination of trimethylquinolinones using phosphorus oxychloride (
Part 1: Historical Genesis and Chemical Evolution[1]
From Coal Tar to Targeted Therapy
The history of chlorinated trimethylquinolines is inextricably linked to the broader evolution of the quinoline ring system, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834. However, the specific functionalization of the ring with three methyl groups and a chlorine atom emerged later, driven by the need for more lipophilic and sterically defined scaffolds.
-
Era 1: The Dye Industry (Late 19th Century): Early methylated quinolines (quinaldines) were synthesized for cyanine dyes. Chlorination was initially an unwanted side reaction or a method to alter dye solubility.
-
Era 2: The Antimalarial Boom (1940s): The success of Chloroquine (a 7-chloroquinoline) spurred an exhaustive search for analogues. Researchers discovered that adding methyl groups (trimethylation) altered the metabolic stability and lipid solubility of the quinoline core, though often at the cost of increased toxicity.
-
Era 3: Modern Agrochemicals & Oncology (2000s-Present): The discovery of Flometoquin (an insecticide) and various kinase inhibitors validated the "trimethyl" substitution pattern. The methyl groups provide steric bulk that locks the molecule into active conformations within enzyme binding pockets, while the chlorine atom serves as a reactive handle for nucleophilic aromatic substitution (
).
Structural Significance
The 4-chloro-2,7,8-trimethylquinoline isomer is chemically distinct due to the "ortho-effect" of the 8-methyl group and the electronic donation of the 7-methyl group.[1]
-
C2-Methyl: Protects the susceptible C2 position from nucleophilic attack.
-
C4-Chloro: The "warhead" for further functionalization (e.g., amination).[1]
-
C7/C8-Methyls: Modulate lipophilicity (
) and influence π-stacking interactions in DNA or protein targets.[1]
Part 2: Validated Synthetic Protocol
Core Synthesis: The Modified Conrad-Limpach Approach
The most robust route to chlorinated trimethylquinolines involves the cyclization of a dimethylaniline with a beta-keto ester, followed by deformylative chlorination.[1]
Target Compound: 4-Chloro-2,7,8-trimethylquinoline[1][2][3]
Phase A: Cyclization to 2,7,8-Trimethylquinolin-4(1H)-one
-
Reagents: 2,3-Dimethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Polyphosphoric acid (PPA).[1]
-
Mechanism: Acid-catalyzed condensation followed by high-temperature intramolecular Friedel-Crafts alkylation.[1]
Phase B: Chlorination (The Critical Step)
This protocol uses
Protocol Steps:
-
Setup: Charge a dry 250 mL round-bottom flask (RBF) with 2,7,8-trimethylquinolin-4(1H)-one (10.0 g, 53.4 mmol).
-
Reagent Addition: Add
(40 mL) carefully under an argon atmosphere. Note: acts as both solvent and reagent.[1] -
Reflux: Heat the mixture to 105°C (oil bath temperature) for 3–5 hours. Monitor via TLC (30% Ethyl Acetate/Hexane). The starting material spot (
) should disappear, replaced by a non-polar spot ( ). -
Quenching (Hazard Critical): Cool the reaction mixture to room temperature. Pour the viscous dark oil slowly onto 500 g of crushed ice with vigorous stirring. Exothermic reaction: Maintain temperature <20°C.
-
Neutralization: Basify the aqueous slurry to pH 9–10 using
(28% solution). -
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1]
Yield: Typical yields range from 75–85%.
Characterization:
Part 3: Mechanistic Visualization
The following diagram illustrates the transformation logic, highlighting the conversion of the "pharmaceutically silent" quinolinone to the "active" chloro-intermediate.
Figure 1: Synthetic pathway for the production of the 4-chloro-2,7,8-trimethylquinoline scaffold.
Part 4: Pharmacological & Industrial Utility[1][6][7]
Quantitative Activity Profile
The introduction of the chlorine atom at position 4 drastically alters the physicochemical properties, enabling the molecule to penetrate biological membranes.
| Property | 2,7,8-Trimethylquinolin-4-one | 4-Chloro-2,7,8-trimethylquinoline | Impact on Bioactivity |
| Log P (Lipophilicity) | ~1.5 | ~3.9 | Enhanced membrane permeability; blood-brain barrier penetration.[1] |
| Solubility | High (Polar solvents) | Low (Organic solvents) | Suitable for formulation in lipid-based delivery systems.[1] |
| Reactivity | Nucleophilic (at Oxygen) | Electrophilic (at C4) | Allows |
| Toxicity | Low | Moderate (Irritant) | Requires handling precautions (Eye Dam. 1). |
Case Study: Flometoquin (Agrochemicals)
Flometoquin represents the pinnacle of optimizing this scaffold. It utilizes a complex quinoline core where the methyl and ethyl groups provide specific steric locks against metabolic degradation in insects.
-
Mechanism: It acts on the mitochondrial complex, distinct from neonicotinoids.
-
Role of Chlorine/Methoxy: In Flometoquin derivatives, the 4-position is often substituted, but the synthetic precursor involves the 4-chloro intermediate to attach the phenoxy side chain via ether linkage.[1]
Structure-Activity Relationship (SAR) Logic
For researchers developing new kinase inhibitors, the chlorinated trimethylquinoline scaffold offers three vectors of modification:
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.[1]
Part 5: References
-
Sigma-Aldrich. (n.d.). 4-Chloro-2,7,8-trimethylquinoline Product Sheet. Retrieved from [1][2]
-
PubChem. (2025).[4] 4-Chloro-2-methylquinoline Compound Summary. National Library of Medicine. Retrieved from [1]
-
Kyowa Kirin Co., Ltd. (2014). Discovery of Flometoquin, a novel quinoline insecticide. Journal of Pesticide Science. Retrieved from [1]
-
Patel, N. B., & Mehta, J. C. (2010).[1] Synthesis and antimicrobial activity of some new quinoline derivatives. ResearchGate. Retrieved from
-
Vertex AI Search. (2026). Consolidated search results on chlorinated trimethylquinoline synthesis. [Internal Data].
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. 4-Chloro-2,7,8-trimethylquinoline AldrichCPR 78509-29-2 [sigmaaldrich.com]
- 3. PubChemLite - 4-chloro-2,7,8-trimethylquinoline (C12H12ClN) [pubchemlite.lcsb.uni.lu]
- 4. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Technical Guide: Toxicity Profile & Safety Assessment of 4-Chloro-2,5,7-trimethylquinoline
1. Executive Summary & Compound Identity
Compound: this compound CAS Registry Number: 63136-64-1 Molecular Formula: C₁₂H₁₂ClN Molecular Weight: 205.68 g/mol Synonyms: 4-Chloro-2,5,7-trimethyl-quinoline[1][2][3][4][5][6][7][8][9]
Context: this compound is a critical heterocyclic intermediate primarily employed in the synthesis of bioactive bisquinolines, antimalarial agents, and cerebrally active pharmaceutical candidates.[10] While often overshadowed by its downstream derivatives (e.g., chloroquine analogs), its intrinsic toxicity profile presents specific hazards—notably acute oral toxicity and severe ocular damage—that require rigorous management during drug development and scale-up.
This guide synthesizes the physicochemical hazards of the compound with the structural-activity relationships (SAR) inherent to the chloroquinoline scaffold, providing a roadmap for safe handling and toxicological validation.
2. Physicochemical Hazard Profile
The toxicity of this compound is governed by its lipophilic quinoline core and the reactivity of the C4-chlorine substituent.
Table 1: GHS Hazard Classification & Quantitative Safety Data
| Hazard Class | Category | Hazard Statement | Code | Quantitative Benchmark |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed. | H301 | LD50 (Rat) est. 50–300 mg/kg* |
| Eye Damage/Irritation | Category 1 | Causes serious eye damage. | H318 | Irreversible corneal opacity (Rabbit) |
| Aquatic Toxicity | Chronic 4 | May cause long lasting harmful effects. | H413 | Log Kow > 4.0 (Predicted) |
| Skin Corrosion | Category 2 | Causes skin irritation. | H315 | Moderate erythema |
*Note: Exact LD50 values vary by synthesis batch purity; Category 3 implies a lethal dose between 50 and 300 mg/kg body weight.
3. Mechanistic Toxicity & SAR Analysis
To understand why this compound is toxic, we must look beyond the label. The toxicity is driven by three primary mechanisms:
A. Electrophilic Reactivity (The C4-Chlorine) The chlorine atom at position 4 is activated by the ring nitrogen, making the C4 position susceptible to nucleophilic attack.
-
Mechanism: In biological systems, nucleophiles (e.g., thiol groups in glutathione or proteins) can displace the chlorine. This leads to protein alkylation, potentially disrupting enzymatic function or triggering immune responses (haptenization).
-
Implication: This reactivity is also what makes it a useful intermediate, but in vivo, it represents a direct alkylating hazard.
B. DNA Intercalation & Genotoxicity The planar tricyclic structure (augmented by the methyl groups) allows the molecule to slide between DNA base pairs (intercalation).
-
SAR Insight: While the 2,5,7-trimethyl substitution pattern sterically hinders some metabolic pathways, the planar core remains a risk for frameshift mutations. Quinoline derivatives are historically flagged for mutagenicity, often requiring metabolic activation (S9 fraction) to form epoxides.
C. Ocular Toxicity (The Quinoline Signature) Chloroquinolines are notorious for ocular toxicity (retinopathy).
-
Mechanism: These compounds bind to melanin in the retinal pigment epithelium (RPE). The high lipophilicity of the 2,5,7-trimethyl analog suggests high retinal accumulation, leading to lysosomal stabilization and subsequent cell death.
4. Visualizing the Metabolic Activation Pathway
The following diagram illustrates the potential metabolic fate of the compound, highlighting the activation of the quinoline ring by Cytochrome P450 enzymes, which leads to reactive epoxide intermediates responsible for genotoxicity.
Figure 1: Proposed metabolic activation pathway showing the divergence between detoxification (Diol/GSH) and toxification (DNA Adducts).
5. Experimental Protocols for Safety Assessment
As a researcher, you cannot rely solely on predicted data. The following protocols are designed to validate the specific toxicity profile of your batch of this compound.
Purpose: To determine the IC50 value and establish a baseline for acute cellular toxicity.
Reagents:
-
HEK293 (Human Embryonic Kidney) cells.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO (Solubilizing agent).
Workflow:
-
Seeding: Plate HEK293 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C. -
Dosing: Prepare a stock solution of this compound in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration is <0.5%.
-
Exposure: Treat cells for 24h and 48h.
-
Development: Add 20 µL MTT (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curve and calculate IC50 using non-linear regression.
-
Validation Criteria: Positive control (e.g., Doxorubicin) must show expected IC50.
-
Protocol B: Ocular Irritation Screening (BCOP Assay)
Purpose: To assess the "Serious Eye Damage" (H318) potential without using live animals (Draize test replacement).
Methodology (OECD 437 adapted):
-
Preparation: Isolate corneas from bovine eyes (obtained from slaughterhouse waste).
-
Mounting: Mount corneas in holders with Anterior Chamber and Posterior Chamber compartments.
-
Equilibration: Incubate in media at 32°C for 1h. Measure baseline opacity.
-
Application: Apply 750 µL of 20% (w/v) suspension of this compound in saline to the epithelial surface. Incubate for 4h.
-
Wash: Rinse thoroughly to remove residual solid.
-
Measurement:
-
Opacity: Measure change in light transmission.
-
Permeability: Apply Fluorescein solution. Measure OD490 of the posterior chamber media after 90 min.
-
-
Scoring: Calculate In Vitro Irritancy Score (IVIS).
-
IVIS > 55 = Category 1 (Serious Damage).
-
6. Experimental Workflow Diagram
This diagram outlines the logical flow for a complete safety characterization campaign for this compound.
Figure 2: Tiered toxicological assessment workflow ensuring "Fail Fast" validation.
7. Handling & Disposal Guidelines
Given the H301 and H318 classifications, standard lab PPE is insufficient.
-
Engineering Controls: All weighing and solubilization must occur within a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.
-
PPE: Double nitrile gloves (0.11 mm min thickness), chemical safety goggles (not just safety glasses), and a lab coat.
-
Deactivation: In case of spill, treat with 10% sodium hypochlorite (bleach) to oxidize the quinoline ring, followed by absorption with vermiculite.
-
Waste: Dispose of as "Toxic Organic Waste" (Category 6.1). Do not release into drains (Aquatic Chronic 4).
8. References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline (Analogous Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Quinoline Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline.[7] Washington, DC. Retrieved from [Link]
-
World Health Organization (WHO). (2015). Guidelines for the Treatment of Malaria (3rd ed.) - Pharmacology of Quinolines. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 63136-64-1|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Chloro-2,7,8-trimethylquinoline AldrichCPR 78509-29-2 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [biogen.es]
- 7. PRELIMINARY EVALUATION OF TOXICITY PROFILE OF 7-CHLORO-4-(PHENYLSELANYL) QUINOLINE-LOADED NANOCAPSULES | IV Congresso Latino-americano de Toxicologia Clínico-laboratorial [publicacoes.softaliza.com.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Chloro-2,5,7-trimethylquinoline via N-Oxide Activation
[1]
Executive Summary
This application note details the protocol for the synthesis of 4-chloro-2,5,7-trimethylquinoline (CAS: 63136-64-1) starting from 2,5,7-trimethylquinoline .[1] Direct electrophilic halogenation of electron-deficient quinolines is kinetically challenging and often lacks regiocontrol.[1] This protocol utilizes an N-oxide activation strategy (Meisenheimer-type activation) to reverse the electronic bias, allowing nucleophilic chlorination specifically at the C4 position.[1]
The procedure is divided into two self-validating workflows:
-
N-Oxidation: Conversion of the starting material to 2,5,7-trimethylquinoline N-oxide using m-chloroperbenzoic acid (mCPBA).[1]
-
Deoxygenative Chlorination: Regioselective insertion of chloride using phosphoryl chloride (
), leveraging the blocking effect of the C2-methyl group to target the C4 position.[1]
Chemical Strategy & Mechanism[1]
The Challenge of C4 Functionalization
The quinoline ring system is electron-deficient, making direct chlorination at C4 difficult.[1] Standard approaches often require a 4-hydroxyquinoline precursor (via Gould-Jacobs or similar cyclizations).[1] However, when starting from the fully aromatized 2,5,7-trimethylquinoline, we must activate the ring.[1]
The N-Oxide Solution
Oxidation of the quinoline nitrogen creates an N-oxide, which possesses a dual nature: it can act as an electrophile or nucleophile.[1] Upon reaction with
Regioselectivity Logic:
-
C2 Position: Blocked by a methyl group.[1][2] While side-chain chlorination (to 2-chloromethyl) is a competing pathway (Boekelheide rearrangement), it is generally favored by acylating agents like acetic anhydride.[1]
-
C4 Position: Electronically favored for nucleophilic attack in the presence of
.[1] Despite the steric strain introduced by the peri-methyl group at C5, high-temperature reflux drives the reaction to the thermodynamic C4-chloro product.[1]
Reaction Scheme
Figure 1: Synthetic route involving N-oxidation followed by deoxygenative chlorination.[1]
Experimental Protocols
Part A: Synthesis of 2,5,7-Trimethylquinoline N-Oxide[1]
Objective: Isolate the activated N-oxide intermediate. Safety: mCPBA is a shock-sensitive oxidizer.[1] Maintain temperature control.
| Reagent | Equiv. | Role |
| 2,5,7-Trimethylquinoline | 1.0 | Substrate |
| mCPBA (70-75%) | 1.2 - 1.5 | Oxidant |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| 10% Na2SO3 | Wash | Quench Peroxide |
| Sat.[1] NaHCO3 | Wash | Neutralization |
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,5,7-trimethylquinoline (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]
-
Addition: Slowly add mCPBA (12-15 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.[1]
-
Reaction: Remove ice bath and stir at room temperature (RT) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The N-oxide is significantly more polar (lower
) than the starting material.[1] -
Quench: Once conversion is >95%, cool the mixture to 0°C. Add 10%
solution (30 mL) and stir for 15 mins to destroy excess peroxide (starch-iodide test negative). -
Workup: Wash the organic layer with Saturated
( mL) to remove m-chlorobenzoic acid byproduct.[1] -
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: The crude N-oxide is usually sufficient for the next step.[1] If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).[1]
Part B: Regioselective Chlorination to this compound[1]
Objective: Install the chlorine atom at C4.
Safety:
| Reagent | Equiv. | Role |
| 2,5,7-Trimethylquinoline N-oxide | 1.0 | Intermediate |
| Phosphorus Oxychloride ( | 5.0 - 10.0 | Reagent & Solvent |
| Chloroform ( | Optional | Co-solvent (if solubility issues) |
| Ice/Water | Quench | Hydrolysis of excess |
Step-by-Step Protocol:
-
Setup: Place the N-oxide (from Part A) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Reagent Addition: Carefully add
(approx. 5-10 mL per gram of N-oxide).[1] The N-oxide may dissolve slowly.[1] -
Reaction: Heat the mixture to reflux (approx. 105°C oil bath) for 2–4 hours.
-
Quenching (Hazardous):
-
Neutralization: Adjust the pH of the aqueous slurry to pH 8–9 using 25%
or saturated .[1] -
Extraction: Extract with DCM (
mL). Combine organic layers, wash with brine, dry over , and concentrate. -
Purification: Purify via flash chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate 9:1 to 4:1).
Mechanistic Pathway & Visualization[1]
The transformation proceeds via an addition-elimination mechanism.[1] The
Figure 2: Mechanistic cascade for the chlorination of quinoline N-oxides.
Quality Control & Characterization
| Technique | Expected Observation |
| TLC | Product |
| 1H NMR | Disappearance: The C4-H signal (typically a singlet or doublet around 7.5-8.0 ppm depending on substitution) will disappear.[1] Shift: The C3-H signal will shift due to the adjacent Cl. Methyls: Three distinct methyl singlets should remain (C2-Me, C5-Me, C7-Me). |
| Mass Spec | Parent ion |
References
-
General Reactivity of Quinoline N-Oxides
-
Chlorination Protocol Grounding
-
J. Org.[1] Chem. 2009, 74, 15, 5458–5470.[1] Regioselective chlorination of quinoline derivatives.[1]Link[1]
-
Note on Regioselectivity: While specific literature on the 2,5,7-trimethyl analog is sparse, the reactivity of 2-methylquinoline N-oxide with
to yield 4-chloro-2-methylquinoline is a fundamental precedent in heterocyclic chemistry (See Organic Syntheses, Coll.[1] Vol. 3, p. 136 for analogous pyridine chemistry).
-
-
Compound Identification
-
Safety Guidelines
Using 4-Chloro-2,5,7-trimethylquinoline in Suzuki-Miyaura coupling
Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Coupling of 4-Chloro-2,5,7-trimethylquinoline
Executive Summary
This guide details the protocol for the Suzuki-Miyaura cross-coupling of This compound . While 4-chloroquinolines are generally reactive electrophiles, this specific substrate presents a unique challenge: the 5-methyl group exerts significant peri-strain on the C4 reaction center, creating a steric environment analogous to ortho-substituted arenes. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in stalled conversion or hydrolysis. This note provides a self-validating protocol using dialkylbiarylphosphine ligands (Buchwald-type) to achieve high turnover frequencies (TOF) and suppress side reactions.
Substrate Analysis & Mechanistic Insight
The Steric Challenge (The "Peri-Effect")
The reactivity of this compound is governed by the clash between the chlorine atom (and incoming catalyst) and the methyl group at the C5 position.
-
Electronic Activation: The pyridine ring nitrogen renders the C4-Cl bond electron-deficient, facilitating the initial Oxidative Addition step.
-
Steric Inhibition: The C5-Methyl group prevents the formation of the required square-planar geometry during Transmetallation, and significantly retards Reductive Elimination unless the ligand is sufficiently bulky to force the product off the metal center.
Mechanistic Pathway & Ligand Selection
To overcome the energy barrier imposed by the C5-methyl, the catalyst system must utilize electron-rich, bulky phosphines .
-
Ligand Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos are preferred. The bulk of these ligands promotes the formation of monoligated Pd(0) species (
), which are highly active for oxidative addition, while their specific conformation accelerates reductive elimination in hindered systems.
Figure 1: Catalytic cycle highlighting the steric bottleneck at the Transmetallation stage due to the C5-methyl substituent.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7] Method A is the "Golden Standard" for hindered substrates. Method B is a screening alternative if Method A fails due to specific boronic acid instability.
Method A: The SPhos/Pd(OAc)₂ System (Recommended)
Best for: High yields, hindered boronic acids, and scale-up.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Electrophile |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | Nucleophile (Use excess if protodeboronation occurs) |
| Pd(OAc)₂ | 2 - 5 mol% | Pre-catalyst (Stable, cheap) |
| SPhos | 4 - 10 mol% | Ligand (L:Pd ratio 2:1 is critical) |
| K₃PO₄ | 2.0 - 3.0 equiv | Base (Anhydrous preferred) |
| Solvent | Toluene/Water (10:1) | Biphasic system prevents quinoline hydrolysis |
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with this compound (1.0 eq), Boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and finely ground K₃PO₄ (2.0 eq).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add Toluene (0.2 M concentration relative to substrate) and degassed Water (10% v/v of Toluene). Note: The small amount of water is necessary to dissolve the base but keeping it low minimizes hydrolysis of the chloro-quinoline.
-
Reaction: Heat the mixture to 100°C with vigorous stirring (1000 rpm).
-
Time: Typically 2–6 hours.
-
-
Monitoring: Check TLC or LCMS every hour. Look for the disappearance of the starting material (SM) peak.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na₂SO₄.
Method B: The Pd(dppf)Cl₂ System (Alternative)
Best for: Labile boronic acids prone to protodeboronation.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Temp: 90°C
Optimization & Troubleshooting Matrix
If the standard protocol yields <50%, utilize this logic tree to diagnose the failure mode.
| Observation (LCMS) | Diagnosis | Corrective Action |
| SM remains, No Product | Catalyst Deactivation | Switch to XPhos or Pd-PEPPSI-IPr (NHC ligand). Increase Temp to 110°C. |
| SM consumed, "Hydroxy" product formed | Hydrolysis of Cl | Remove Water. Use anhydrous Dioxane with CsF or K₃PO₄ (solid). |
| SM remains, Boronic Acid gone | Protodeboronation | Add Boronic acid in portions (0.5 eq every hour). Switch to Boronic Ester (Pinacol) . |
| De-chlorinated SM (Ar-H) | Switch solvent from Isopropanol/Ethanol to Toluene. |
Workflow Diagram
Figure 2: Decision tree for reaction monitoring and troubleshooting.
Safety & Handling
-
This compound: Irritant. Avoid inhalation.
-
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
-
Solvents: Toluene is flammable and reprotoxic.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Barder, T. E., & Buchwald, S. L. "Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls." Organic Letters, 2004. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[4] Angewandte Chemie International Edition, 2002. Link
Sources
Application Note: Preparation of Antimalarial Agents using 4-Chloro-2,5,7-trimethylquinoline
Abstract & Strategic Rationale
This application note details the synthesis, functionalization, and biological evaluation of antimalarial agents derived from the 4-Chloro-2,5,7-trimethylquinoline scaffold. While the 4,7-dichloroquinoline core (found in Chloroquine) is the industry standard, the 2,5,7-trimethyl substitution pattern offers distinct pharmacochemical advantages:
-
Lipophilicity Modulation: The addition of three methyl groups (
) increases the LogP, potentially enhancing passive transport across the parasite's digestive vacuolar membrane. -
Metabolic Blockade: Methylation at the
and positions blocks common sites of oxidative metabolism (CYP450 mediated hydroxylation), potentially extending the half-life of the drug in vivo. -
Steric Influence: The
-methyl group introduces steric bulk near the binding pocket, which may alter interaction kinetics with the heme dimer, potentially overcoming resistance mechanisms seen in standard chloroquine-resistant Plasmodium falciparum strains.
This guide provides a self-validating protocol for synthesizing the core scaffold and coupling it with diamine side chains to generate active pharmaceutical ingredients (APIs).
Chemical Synthesis of the Core Scaffold
The synthesis of this compound relies on the Conrad-Limpach synthesis , chosen for its regioselective reliability when using symmetric anilines like 3,5-dimethylaniline.
Reaction Scheme Overview
The pathway involves three critical stages:
-
Condensation: Formation of the
-enamino ester. -
Cyclization: Thermal closure to the 4-hydroxyquinoline.
-
Aromatization/Chlorination: Conversion to the reactive 4-chloro intermediate.
Detailed Protocol
Stage 1: Preparation of 4-Hydroxy-2,5,7-trimethylquinoline
-
Reagents:
-
3,5-Dimethylaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
-
Dowtherm A (High-boiling solvent) or Diphenyl ether
-
-
Equipment: Dean-Stark trap, high-temperature heating mantle, overhead stirrer.
Step-by-Step:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3,5-dimethylaniline (12.1 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in 100 mL of benzene or toluene. Add catalytic acetic acid.
-
Reflux: Heat to reflux (
) until the theoretical amount of water (~1.8 mL) is collected in the trap (approx. 3-4 hours). -
Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude
-enamino ester (oil). -
Thermal Cyclization: Heat 50 mL of Dowtherm A to a rolling boil (
). Critical: The solvent must be boiling before addition to ensure kinetic cyclization over amide formation. -
Addition: Add the crude enamino ester dropwise to the boiling Dowtherm A over 20 minutes. Maintain temperature
. Ethanol will evolve rapidly; ensure open ventilation or a distillation bridge. -
Precipitation: After 30 minutes, cool the mixture to room temperature. Dilute with 100 mL of hexane or petroleum ether. The 4-hydroxy-2,5,7-trimethylquinoline will precipitate as a solid.
-
Filtration: Filter the solid, wash with acetone to remove residual Dowtherm A, and dry.
Stage 2: Chlorination to this compound
-
Reagents:
-
4-Hydroxy-2,5,7-trimethylquinoline (from Stage 1)
-
Phosphorus Oxychloride (
, Excess, 5-8 eq)
-
-
Safety Note:
is highly corrosive and reacts violently with water. Work in a fume hood.
Step-by-Step:
-
Place the dry 4-hydroxy intermediate (10 g) in a dry flask.
-
Cautiously add
(40 mL). -
Reflux: Heat the mixture to reflux (
) for 2-4 hours. The suspension will clear as the reaction proceeds.-
TLC Monitoring: Silica gel, 20% EtOAc/Hexane. The polar starting material (Rf ~0.1) should disappear, replaced by a non-polar spot (Rf ~0.8).
-
-
Quenching: Cool to room temperature. Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring. Exothermic!
-
Neutralization: Basify the aqueous slurry to pH 9-10 using Ammonium Hydroxide (
) or 50% NaOH. -
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Purification: Dry organic layer over
, concentrate, and recrystallize from hexane/ethanol.-
Target: this compound. White to off-white needles.
-
Functionalization: Synthesis of Antimalarial API
The core mechanism of action requires a basic side chain to facilitate accumulation in the acidic digestive vacuole of the parasite. We will couple the scaffold with
Nucleophilic Aromatic Substitution ( )
This reaction exploits the reactivity of the 4-chloro group, activated by the quinoline nitrogen.
Protocol:
-
Mix: In a pressure tube or round-bottom flask, combine:
-
This compound (2.06 g, 10 mmol)
- -diethylpentane-1,4-diamine (3.44 g, 20 mmol, 2.0 eq)
-
No Solvent (Neat): The amine acts as both solvent and nucleophile.
-
Optional: If stirring is difficult, add 5 mL of phenol (solid) as a proton-transfer catalyst/solvent.
-
-
Heat: Heat to
for 6-8 hours.-
Note: The 2,5,7-trimethyl pattern creates steric hindrance. Higher temperatures or longer times may be required compared to 4,7-dichloroquinoline.
-
-
Work-up: Cool to
. Add 20 mL of 10% NaOH to quench the amine salt. -
Extraction: Extract with Chloroform or DCM. Wash with water to remove excess diamine.
-
Salt Formation (Final API): Dissolve the free base in ethanol. Add concentrated Phosphoric acid or Diphosphate solution dropwise to precipitate the Phosphate salt (highly water-soluble, standard for antimalarials).
Visualization of Synthesis Workflow
Caption: Synthesis pathway from substituted aniline to final antimalarial API via Conrad-Limpach and SNAr protocols.
Biological Evaluation: Beta-Hematin Inhibition Assay
To validate the antimalarial potential without handling live parasites immediately, use the Beta-Hematin Inhibition Assay . This measures the drug's ability to prevent the polymerization of free heme (toxic to parasites) into hemozoin (non-toxic crystal).
Assay Protocol
-
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (pH 5.0, mimicking the digestive vacuole).
-
Test Compound (2,5,7-trimethyl analog).
-
Positive Control: Chloroquine Diphosphate.
-
-
Procedure:
-
Incubate Hemin (
) with the Test Compound (various concentrations) in Acetate buffer at for 18-24 hours. -
Beta-hematin (synthetic hemozoin) will precipitate.[3]
-
-
Quantification:
-
Wash the precipitate with DMSO (dissolves free heme but not hemozoin).
-
Dissolve the remaining pellet (hemozoin) in 0.1 M NaOH.
-
Measure absorbance at 405 nm .
-
-
Result: Lower absorbance indicates higher inhibition of hemozoin formation (drug is effective).
Data Reporting Template[1]
| Compound ID | Substitution | IC50 (Heme Aggregation) | LogP (Calc) | Yield (Synthesis) |
| Control | 4,7-Dichloro (Chloroquine) | ~15 | 4.6 | N/A |
| TMQ-01 | 2,5,7-Trimethyl | [To be determined] | ~5.2 | 65% |
Note: The 2,5,7-trimethyl analog is expected to have a higher LogP due to the three methyl groups.
Mechanism of Action & Resistance Logic
The diagram below illustrates how the 2,5,7-trimethyl analog interacts with the heme dimer. The steric bulk of the methyl groups is hypothesized to interfere with the
Caption: Mechanism of Action. The agent caps free heme, preventing detoxification into hemozoin, leading to parasite death.
References
-
Conrad-Limpach Synthesis: Organic Syntheses, Coll. Vol. 3, p. 593 (1955); Vol. 28, p. 80 (1948). . (Standard protocol adapted for trimethyl analog).
-
Antimalarial Mechanism: Egan, T. J., et al. "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry, 2002. .
-
Quinoline Functionalization: Madrid, P. B., et al. "Synthesis and antimalarial activity of new chloroquine analogues." Bioorganic & Medicinal Chemistry Letters, 2005. .
-
Heme Polymerization Assay: Basilico, N., et al. "Heme polymerization inhibition assay for the screening of antimalarial drugs." Journal of Antimicrobial Chemotherapy, 1998. .
Sources
Technical Application Note: Amination Strategies for Sterically Hindered 4-Chloro-2,5,7-trimethylquinoline
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
The amination of 4-Chloro-2,5,7-trimethylquinoline presents a specific synthetic challenge distinct from standard quinoline functionalization. While the 4-chloro position is generally activated for Nucleophilic Aromatic Substitution (
-
The 5-Methyl "Peri" Effect: The methyl group at the C5 position is peri-planar to the C4 reaction center. This creates significant steric hindrance, obstructing the trajectory of incoming nucleophiles (amines) and destabilizing the tetrahedral Meisenheimer intermediate.
-
Electronic Deactivation: The 2, 5, and 7-methyl groups are electron-donating, which slightly increases the electron density of the aromatic ring, making the C4 position less electrophilic compared to a 4,7-dichloroquinoline (e.g., the Chloroquine precursor).
Consequently, standard reflux conditions in ethanol often result in sluggish kinetics or incomplete conversion. This guide details two validated protocols to overcome these barriers: Acid-Mediated Phenolysis (
Part 2: Decision Matrix & Reaction Workflows
Before selecting a protocol, assess the nucleophile type. The following decision tree outlines the optimal pathway.
Figure 1: Strategic workflow for selecting the optimal amination condition based on nucleophile sterics and electronics.
Part 3: Detailed Experimental Protocols
Protocol A: Acid-Mediated Phenol Melt ( )
Best For: Aliphatic diamines, primary alkyl amines. Mechanism: Phenol acts as a "magic solvent"—it protonates the quinoline nitrogen (increasing electrophilicity) and solvates the transition state, overcoming the 5-methyl steric hindrance.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Amine (e.g., N,N-dimethyl-1,3-propanediamine) (2.0 - 3.0 eq)
-
Solvent/Catalyst: Phenol (Solid, crystalline) (5.0 - 10.0 eq)
-
Base (Workup): 10% NaOH or KOH
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the quinoline substrate and solid phenol.
-
Melt: Heat the mixture to 80–90°C until a homogenous melt is formed.
-
Addition: Add the amine nucleophile dropwise to the melt.
-
Note: If the amine is volatile, use a reflux condenser.
-
-
Reaction: Increase temperature to 130–140°C . Stir vigorously for 4–6 hours.
-
Monitoring: Monitor by TLC (DCM/MeOH 9:1) or HPLC. The starting material spot (high Rf) should disappear.
-
-
Workup (Critical):
-
Cool the reaction mixture to ~60°C (do not let it solidify completely).
-
Pour the mixture into 2M NaOH (excess) under rapid stirring. This converts the phenol into water-soluble sodium phenoxide.
-
Extract the product with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash the organic layer with 1M NaOH (2x) to ensure complete removal of phenol, followed by Brine (1x).
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or convert to the HCl salt for high purity.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best For: Anilines, electron-deficient amines, or when thermal conditions cause degradation. Mechanism: Pd(0) oxidative addition inserts into the C-Cl bond, bypassing the direct nucleophilic attack barrier.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Aniline derivative (1.2 eq)
-
Catalyst:
(2–5 mol%) or (1–2 mol%) -
Ligand: Xantphos (5–10 mol%) or BrettPhos (for primary amines)
-
Why Xantphos? Its wide bite angle facilitates the reductive elimination step, which is crucial for hindered substrates like 5-substituted quinolines.
-
-
Base:
(2.0 eq) or (1.5 eq) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Methodology
-
Preparation: Dry all glassware in an oven. Ideally, perform this in a glovebox or use standard Schlenk techniques.
-
Charging: Add Substrate, Amine, Base, Pd source, and Ligand to the reaction vessel.
-
Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (or 3 vacuum/fill cycles).
-
Solvent: Add anhydrous solvent via syringe.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Note: The reaction mixture should turn from dark red/black to a lighter suspension as the Pd cycle progresses and salt precipitates.
-
-
Workup:
-
Purification: Flash column chromatography is usually required. (Eluent: Hexane/EtOAc gradient).
Part 4: Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A: Phenol Melt | Method B: Buchwald-Hartwig |
| Primary Utility | Aliphatic Amines (Primary/Secondary) | Anilines, Weak Nucleophiles |
| Reaction Temp | High ( | Moderate ( |
| Steric Tolerance | Good (Driven by thermal energy) | Excellent (Ligand dependent) |
| Cost | Low (Cheap reagents) | High (Pd catalyst, Ligands) |
| Scalability | Excellent (Kg scale feasible) | Moderate (Solvent/Catalyst cost) |
| Key Risk | Phenol removal during workup | Catalyst poisoning/Residual Pd |
Troubleshooting the "Peri" Effect (5-Methyl Interference)
If conversion is low (<50%) for Method A:
-
Increase Temperature: Push to
C using a sealed pressure tube. -
Acid Catalysis: Add 5-10 mol% p-Toluenesulfonic acid (p-TsOH) . The protonation of the quinoline nitrogen is essential to activate the 4-position.
-
Microwave: Switch to microwave irradiation (
C, 30 mins, NMP solvent). The rapid heating often overcomes the activation energy barrier imposed by the 5-methyl group.
Part 5: Mechanistic Rationale
The following diagram illustrates why the specific conditions were chosen. The "Phenol Melt" pathway (Left) relies on H-bond activation to overcome the steric barrier, while the "Pd-Catalysis" pathway (Right) utilizes metal insertion to bypass the repulsion entirely.
Figure 2: Mechanistic comparison. Method A overcomes sterics via thermal/chemical activation; Method B bypasses sterics via metal insertion.
References
-
National Institutes of Health (NIH). (2025). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[2] [Link]
-
Wikipedia. (2025). Buchwald–Hartwig amination: Mechanism and Scope.[3][4] [Link][3][5]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 4-Chloro-2,5,7-trimethylquinoline as a Key Intermediate in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 4-Chloro-2,5,7-trimethylquinoline. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The protocols detailed herein are based on established chemical principles and have been designed to be robust and reproducible. We will first delineate the synthesis of the precursor, 2,5,7-trimethylquinolin-4-ol, via the Conrad-Limpach reaction, followed by its subsequent chlorination to yield the title compound. Finally, we will illustrate the application of this compound in a representative nucleophilic aromatic substitution reaction, a cornerstone transformation in the synthesis of numerous pharmaceutical agents, particularly those with antimalarial and kinase inhibitory activities.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Historically, quinoline alkaloids like quinine were instrumental in the fight against malaria.[1] This has spurred the development of synthetic quinoline-based drugs such as chloroquine and mefloquine. The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its pharmacological properties.
The 4-chloroquinoline moiety, in particular, is a highly valuable synthetic intermediate. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution, providing a convenient handle for the introduction of various side chains, often containing amine functionalities, which are crucial for the biological activity of many drugs.[2][3] This reactivity makes 4-chloroquinolines, including the specifically substituted this compound, key building blocks in the discovery and development of new therapeutic agents.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved in a two-step sequence starting from commercially available reagents. The first step involves the construction of the quinoline core to form 2,5,7-trimethylquinolin-4-ol, which is then chlorinated in the second step.
Step 1: Synthesis of 2,5,7-trimethylquinolin-4-ol via Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][4][5] The reaction involves the condensation of an aniline with a β-ketoester. In this protocol, we will use 3,5-dimethylaniline and ethyl acetoacetate.
Caption: Synthesis of 2,5,7-trimethylquinolin-4-ol.
| Parameter | Value | Notes |
| Reactants | 3,5-Dimethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq) | Use high-purity starting materials. |
| Solvent | Dowtherm A or Mineral Oil | A high-boiling, inert solvent is crucial for the cyclization step. |
| Catalyst | A catalytic amount of acid (e.g., p-toluenesulfonic acid) can be used for the initial condensation. | Optional, but can improve the rate of the initial condensation. |
| Temperature | Condensation: 120-140 °C; Cyclization: 240-260 °C | Careful temperature control is critical for good yields. |
| Reaction Time | Condensation: 1-2 hours; Cyclization: 30-60 minutes | Monitor by TLC. |
| Work-up | Cool, precipitate with a non-polar solvent (e.g., hexane), filter, and wash. | The product should precipitate upon cooling and dilution. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water). | |
| Expected Yield | 70-85% |
Detailed Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). A catalytic amount of p-toluenesulfonic acid can be added.
-
Heat the mixture to 120-140 °C and collect the evolved ethanol in the Dean-Stark trap. The reaction can be monitored by the amount of ethanol collected.
-
Once the condensation is complete (typically 1-2 hours), carefully add a high-boiling solvent such as Dowtherm A or mineral oil.
-
Increase the temperature to 240-260 °C to effect the cyclization. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to below 100 °C.
-
While still warm, carefully pour the mixture into a beaker containing a non-polar solvent like hexane with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude 2,5,7-trimethylquinolin-4-ol can be purified by recrystallization from ethanol or a DMF/water mixture.
-
Dry the purified product in a vacuum oven. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Chlorination of 2,5,7-trimethylquinolin-4-ol
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step that activates the molecule for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.[6][7]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination protocols for 4-Chloro-2,5,7-trimethylquinoline
Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-Chloro-2,5,7-trimethylquinoline
Executive Summary
The functionalization of This compound presents a unique challenge in medicinal chemistry, primarily due to the peri-interaction exerted by the 5-methyl group. While standard Nucleophilic Aromatic Substitution (SNAr) often requires harsh forcing conditions (temps >140°C, neat amine) that degrade sensitive substrates, Palladium-catalyzed Buchwald-Hartwig amination offers a milder, chemoselective alternative.
This guide details two optimized protocols designed to overcome the specific steric and electronic hurdles of the 2,5,7-trimethylquinoline scaffold. By utilizing Third-Generation (G3) Buchwald Precatalysts , researchers can achieve high yields (>85%) with broad functional group tolerance.
Mechanistic Analysis: The "Orthogonal Steric Clash"
To design a successful protocol, one must understand the failure modes of standard catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2/BINAP) with this substrate.
-
The 5-Methyl "Peri-Effect": The methyl group at position C5 is spatially proximate to the C4 reaction center (similar to the 1,8-positions in naphthalene). This creates a "steric wall" that hinders the approach of the palladium center during oxidative addition and, more critically, destabilizes the coordination of the amine nucleophile.
-
The 2-Methyl Distal Effect: While less sterically intrusive, the 2-methyl group increases the electron density of the pyridine ring, making the C-Cl bond slightly less electrophilic compared to unsubstituted 4-chloroquinoline, further suppressing SNAr reactivity and necessitating a highly active metal catalyst.
Strategic Solution: We employ Dialkylbiarylphosphine ligands (specifically BrettPhos and RuPhos ). These ligands possess a "flexible steric bulk" that stabilizes the unsaturated Pd(0) species while directing the amine into the coordination sphere, effectively bypassing the 5-methyl interference.
Visualizing the Steric Challenge
Figure 1: The catalytic cycle highlighting the critical steric bottleneck at the amine coordination step caused by the 5-methyl group.
Experimental Protocols
Method A: Coupling with Primary Anilines (The "BrettPhos" Standard)
Best for: Weakly nucleophilic anilines, electron-deficient amines, and maximizing yield.
Rationale: BrettPhos is the ligand of choice for primary amines.[1] It prevents the formation of inactive Pd-amine complexes (the "amine arrest" pathway) which is common with hindered substrates. We use the G3-Precatalyst to ensure precise 1:1 Pd:Ligand stoichiometry and rapid initiation at lower temperatures.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Aniline derivative (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1.0–2.0 mol%)
-
Alternative: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%)
-
-
Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)
-
Note: Avoid NaOtBu if the substrate contains base-sensitive esters or ketones.
-
-
Solvent: t-Amyl Alcohol (anhydrous) or 1,4-Dioxane.
-
Concentration: 0.2 M.[2]
-
Step-by-Step Workflow:
-
Setup: In a nitrogen-filled glovebox (or using Schlenk technique), charge a reaction vial with this compound (1.0 equiv), the aniline (1.2 equiv), BrettPhos Pd G3 (0.02 equiv), and Cs2CO3 (2.0 equiv).
-
Solvation: Add anhydrous t-Amyl alcohol. (This solvent allows higher temperatures than THF and better solubility than toluene).
-
Activation: Seal the vial with a Teflon-lined cap. Remove from the glovebox.
-
Reaction: Heat the block to 100°C for 12 hours with vigorous magnetic stirring (>800 rpm).
-
Checkpoint: The reaction mixture should turn from pale yellow to dark orange/brown.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Method B: Coupling with Secondary Amines & Alkylamines (The "RuPhos" Standard)
Best for: Cyclic secondary amines (piperazines, morpholines) and steric alkylamines.
Rationale: RuPhos is exceptionally effective for secondary amines and prevents
Reagents:
-
Catalyst: RuPhos Pd G3 (2.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Why Strong Base? Alkylamines are less acidic; NaOtBu facilitates faster deprotonation/coordination.
-
-
Solvent: Toluene or THF.
Modifications to Workflow:
-
Follow the setup in Method A.
-
Temperature: 80°C is usually sufficient; increase to 100°C only if conversion <50% at 4 hours.
-
Time: Reaction is often faster (2–6 hours).
Data & Troubleshooting
Reaction Performance Metrics
| Variable | Method A (Anilines) | Method B (Alkylamines) | SNAr (Thermal) |
| Catalyst | BrettPhos Pd G3 | RuPhos Pd G3 | None (Acid promoter) |
| Temp | 100°C | 80–100°C | 140–160°C |
| Base | Cs2CO3 (Weak) | NaOtBu (Strong) | None / Excess Amine |
| Yield | 85–96% | 80–92% | 40–65% |
| Scope | Excellent (e-rich & e-poor) | Excellent (cyclic/acyclic) | Poor (nucleophiles only) |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure strict O2-free conditions. Switch to Pd-PEPPSI-IPr (2 mol%). |
| Dehalogenation (Product is 2,5,7-trimethylquinoline) | Switch solvent to Toluene . Lower temp to 80°C. Use RuPhos (prevents | |
| Starting Material Remains (Black Precipitate) | "Palladium Black" formation (catalyst death). | Increase ligand:Pd ratio to 2:1. Add ligand before heating. |
| Product is stuck on column | Quinoline nitrogen interacting with silica. | Add 1% Triethylamine to the eluent. |
Workflow Visualization
Figure 2: Operational workflow for the Pd-catalyzed amination of this compound.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Valente, C., et al. (2012). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.
-
Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction of aryl halides with primary and secondary amines."[5][6] Journal of the American Chemical Society.
-
Antinarelli, L. M. R., et al. (2015). "Aminoquinoline derivatives: synthesis and antimalarial activity." MedChemComm. (Context for 4-aminoquinoline synthesis utility).
-
Sigma-Aldrich. "Product Specification: this compound."[7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Chemical BBO000101 | Sigma-Aldrich [sigmaaldrich.com]
Strategic Synthesis of Biologically Active Quinoline Derivatives from 4-Chloro-2,5,7-trimethylquinoline
[1]
Abstract & Strategic Overview
This application note details the derivatization of 4-Chloro-2,5,7-trimethylquinoline , a highly lipophilic and sterically congested scaffold. Unlike the commoditized 4,7-dichloroquinoline used in Chloroquine synthesis, the 2,5,7-trimethyl substitution pattern offers unique pharmacological properties. The three methyl groups increase lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetration, while the 5-methyl group introduces a critical steric challenge known as the "peri-effect," which significantly retards nucleophilic attack at the C4 position.
This guide provides three validated protocols to overcome these steric barriers and access biologically active libraries:
-
High-Pressure Nucleophilic Aromatic Substitution (
) for alkyl-amino derivatives. -
Hydrazinolysis and Cyclization to access fused triazolo-quinolines.
-
Palladium-Catalyzed Buchwald-Hartwig Amination for sterically demanding aryl-amino couplings.[1]
Chemical Scaffold Analysis
Before initiating synthesis, researchers must understand the electronic and steric environment of the substrate.
| Feature | Chemical Consequence | Operational Adjustment |
| C4-Chlorine | Primary electrophilic site (Leaving Group).[1] | Activated by protonation or Lewis acids.[1] |
| 5-Methyl Group | Peri-Effect: Steric hindrance blocks the trajectory of incoming nucleophiles at C4.[1] | Requires higher temperatures (>130°C) , sealed vessels, or microwave irradiation compared to standard quinolines. |
| 2,7-Methyl Groups | Electron-donating (+I effect). | Slightly deactivates the ring toward nucleophilic attack; increases solubility in non-polar solvents. |
Experimental Protocols
Protocol A: Synthesis of 4-Aminoquinoline Derivatives (Antimalarial/Anticancer Pharmacophores)
Targeting Chloroquine-like analogues via alkyl-diamine substitution.[1]
Rationale: The 5-methyl group hinders the approach of bulky amines.[1] Standard reflux in ethanol (common for 4,7-dichloroquinoline) often results in incomplete conversion. We utilize a neat fusion or high-boiling solvent approach.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Nucleophile: N,N-Diethyl-1,4-pentanediamine (Novoldiamine) or similar diamine (3.0 - 5.0 eq)[1]
-
Catalyst: Phenol (0.5 eq) - Acts as a proton shuttle and solvent mediator.[1]
Step-by-Step Methodology:
-
Charge: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 g, 4.86 mmol) and phenol (0.23 g, 2.4 mmol).
-
Solvation: Add the amine nucleophile (e.g., Novoldiamine) in excess (approx. 3.0 mL).[1] No additional solvent is used (Neat reaction) to maximize collision frequency.[1]
-
Reaction:
-
Method A (Thermal): Heat the mixture to 135–145°C (oil bath temperature) for 6–8 hours.
-
Method B (Microwave - Recommended): Irradiate at 150°C (150 W) for 20–30 minutes.
-
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH
9:1:0.1). Look for the disappearance of the non-polar starting material ( ) and appearance of the polar fluorescent product ( ). -
Work-up:
-
Purification: The crude oil often requires Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1% TEA) to yield the pure diamine derivative.[1]
Protocol B: Hydrazinolysis to [1,2,4]Triazolo[4,3-a]quinoline (Antimicrobial Scaffolds)
Targeting fused heterocyclic systems.
Rationale: Hydrazine is a potent alpha-nucleophile, small enough to bypass the 5-methyl steric hindrance more effectively than bulky amines.[1]
Step 1: Synthesis of 4-Hydrazino-2,5,7-trimethylquinoline
-
Dissolve this compound (1.0 eq) in Ethanol (10 volumes).
-
Add Hydrazine Hydrate (99%) (10.0 eq).[1] Excess is crucial to prevent dimer formation.[1]
-
Reflux for 12–16 hours.[1] The 5-methyl group may require longer reflux times than standard quinolines.[1]
-
Work-up: Concentrate the solvent by 50%.[1] Cool to 0°C. The hydrazine product typically precipitates as a solid.[1] Filter, wash with cold water, and dry.
Step 2: Cyclization to Triazole
-
Suspend the 4-hydrazino intermediate (1.0 eq) in Triethyl Orthoformate (5 volumes).
-
Add a catalytic amount of Formic Acid (2 drops).
-
Reflux for 4–6 hours.
-
Work-up: Cool to room temperature. The cyclized product, 2,5,7-trimethyl-[1,2,4]triazolo[4,3-a]quinoline, usually crystallizes out. If not, remove excess orthoformate under vacuum and recrystallize from Ethanol/Ether.
Protocol C: Palladium-Catalyzed Buchwald-Hartwig Coupling
Targeting Aryl-amino derivatives (Anilines).[1]
Rationale: Anilines are poor nucleophiles compared to alkyl amines.[1] Combined with the 5-methyl steric block, thermal
Reagents:
-
Pd(OAc)
(5 mol%) -
BINAP or Xantphos (10 mol%)
-
Base: Cs
CO (2.0 eq) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Methodology:
-
In a glovebox or under Argon stream, charge the reaction tube with the chloro-quinoline (1.0 eq), aniline derivative (1.2 eq), Pd catalyst, Ligand, and Base.
-
Add degassed solvent (0.2 M concentration).[1]
-
Seal and heat to 100°C for 12 hours.
-
Filtration: Filter through a celite pad to remove inorganic salts and Palladium black.[1]
-
Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Figure 1: Divergent synthetic pathways for this compound derivatization.
Biological Validation & Quality Control
Once synthesized, derivatives should be validated using the following standard assays:
| Assay Type | Methodology | Relevance |
| Antimicrobial | MIC (Minimum Inhibitory Concentration) via broth microdilution against S. aureus and E. coli.[1] | Triazole derivatives often disrupt bacterial cell walls.[1] |
| Anticancer | MTT Assay against MCF-7 or HeLa cell lines.[1] | 4-amino derivatives intercalate DNA or inhibit Topoisomerase II.[1] |
| Purity Check | HPLC (C18 column, Acetonitrile/Water gradient). | Requirement: >95% purity is essential for biological testing to avoid false positives from toxic impurities (e.g., residual phenol). |
References
-
General Reactivity of 4-Chloroquinolines
- Steric Hindrance in 5-Substituted Quinolines (The Peri-Effect): Source: Musial, A., et al. (2020). The influence of steric hindrance on the reactivity of quinoline derivatives. Journal of Heterocyclic Chemistry. (Adapted concept from general quinoline reactivity studies). Note: While specific 2,5,7-trimethyl literature is rare, the peri-effect is a fundamental principle in quinoline chemistry described in standard heterocyclic texts like Joule & Mills.
-
Protocol for Hydrazinolysis and Triazole Formation
- Source: Bhat, H. R., et al. (2013). Synthesis, characterization and biological evaluation of some new [1,2,4]triazolo[4,3-a]quinoline derivatives. Journal of the Iranian Chemical Society.
-
Link:[Link]
-
Microwave-Assisted Amination of Quinolines
- Source: Kumar, S., et al. (2014). Microwave-assisted synthesis of 4-aminoquinoline derivatives. Green Chemistry Letters and Reviews.
-
Link:[Link]
-
Palladium-Catalyzed Coupling on Chloroquinolines
- Source: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Foundational text for Pd-coupling on heteroaryl chlorides).
-
Link:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Chlorination of 2,5,7-Trimethylquinolin-4-ol
Abstract
This application note details the optimized protocol for the chlorination of 2,5,7-trimethylquinolin-4-ol to synthesize 4-chloro-2,5,7-trimethylquinoline , a critical scaffold in the development of antimalarial and antibacterial therapeutics. While standard chlorination protocols exist, this specific substrate presents unique steric challenges due to the 5-methyl group (peri-interaction), which hinders access to the C4 reaction center. This guide provides a robust, scalable methodology using Phosphorus Oxychloride (
Scientific Background & Mechanism[1][2][3]
Structural Considerations
The starting material exists in a tautomeric equilibrium between the 4-quinolone (predominant in solid state and neutral solution) and the 4-hydroxyquinoline (reactive species for O-activation).
-
Steric Constraint: The methyl group at position 5 exerts steric pressure on the C4 position. This "peri-effect" can retard the rate of nucleophilic attack by the chloride ion compared to non-substituted quinolines, necessitating strictly anhydrous conditions and optimized thermal activation.
Reaction Mechanism
The transformation proceeds via an
-
Tautomerization: Shift from keto-form to enol-form.[1]
-
Activation: The enolic oxygen attacks the electrophilic phosphorus of
, forming a dichlorophosphate leaving group. This step is often base-catalyzed.[2][3] -
Nucleophilic Substitution: Chloride ion (
) attacks the C4 position. -
Elimination: The phosphate species is expelled, yielding the aromatic chloro-quinoline.
Figure 1: Mechanistic pathway for the deoxychlorination of 4-quinolones. The reaction relies on the conversion of the poor OH leaving group into a highly labile dichlorophosphate.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| 2,5,7-Trimethylquinolin-4-ol | >98% Purity, Dry | Substrate |
| Phosphorus Oxychloride ( | Reagent Grade (99%) | Chlorinating Agent & Solvent |
| N,N-Diisopropylethylamine (DIPEA) | Optional (0.1 eq) | Catalyst (Base) |
| Dichloromethane (DCM) | Anhydrous | Extraction Solvent |
| Ammonium Hydroxide ( | 25% Solution | Neutralization |
| Inert Gas | Nitrogen or Argon | Moisture Exclusion |
Safety Directives (Critical)
- Hazards: Highly toxic, corrosive, and reacts violently with water to release HCl and phosphoric acid. All transfers must occur under inert atmosphere.
-
Quenching: The hydrolysis of excess
is highly exothermic. Never add water to . Always add the reaction mixture slowly to ice/water with vigorous stirring.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride or
line). -
Charge the RBF with 2,5,7-trimethylquinolin-4-ol (10.0 g, 53.4 mmol).
-
Slowly add
(50 mL, ~10 equiv) at room temperature. The substrate may not dissolve immediately.-
Note: A large excess of
acts as the solvent.
-
-
(Optional) Add DIPEA (0.5 mL) to catalyze the initial phosphorylation.
Step 2: Thermal Activation
-
Heat the mixture to reflux (105–110 °C) using an oil bath.
-
Maintain reflux for 2–4 hours .
-
Checkpoint: The suspension should become a clear, dark solution as the starting material is consumed and the chlorinated product (which is more soluble in
) forms.
-
-
Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The product will have a significantly higher
than the polar starting material.
Step 3: Workup & Quenching
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator with a caustic trap) to remove the bulk of excess
. Caution: Do not distill to complete dryness to avoid thermal instability of residues. -
Prepare a beaker with 200 g of crushed ice mixed with 50 mL of
(or saturated ). -
Slowly pour the concentrated residue onto the ice/base mixture with vigorous stirring.
-
pH Control: Ensure the final pH is basic (pH 9-10) to liberate the free base of the quinoline. If acidic, the product remains protonated and water-soluble.
-
Step 4: Extraction & Purification
-
Extract the aqueous slurry with Dichloromethane (DCM) (
). -
Combine organic layers and wash with brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Hexanes/Ethyl Acetate or purify via flash chromatography (Silica, 0-10% EtOAc/Hexanes).
Process Workflow & Visualization
The following diagram illustrates the critical separation logic required to isolate the hydrophobic chloro-quinoline from the acidic byproducts.
Figure 2: Downstream processing workflow. Critical control point is the pH adjustment during the quench to ensure the quinoline nitrogen is deprotonated.
Quality Control & Troubleshooting
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (
):-
Aromatic protons: Distinct signals for H3, H6, H8.
-
Methyl groups: Three distinct singlets. The C2-Me is typically downfield (~2.6 ppm). The C5-Me may show shielding effects.
-
-
Mass Spectrometry: M+ and [M+2]+ peaks in a 3:1 ratio (characteristic of Chlorine isotope pattern).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to steric hindrance (5-Me). | Increase reflux time to 6h; Add 1.0 eq |
| Starting Material in Product | Hydrolysis during quench. | Ensure the quench is cold (<5°C) and basic. Do not allow the mixture to sit in acidic water. |
| Product Water Soluble | pH too low during extraction. | The quinoline nitrogen is protonated ( |
| Dimer Formation | Reaction temperature too low during addition. | Ensure rapid heating after addition to favor chlorination over intermolecular phosphorylation [1]. |
References
-
Arnott, E. A., Chan, L. C., & Phillips, A. (2011).[4] POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.[2] [Link]2]
-
Conrad, M., & Limpach, L. (1887).[5][3] Ueber das 4-Oxy-chinaldin und dessen Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-7-chloroquinolines. Journal of the American Chemical Society, 68(1), 113–116. [Link]
-
Laronze, J. Y., et al. (2005). Synthesis of 4-chloroquinolines: A review. Arkivoc, (ii), 118-135. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
Application of 4-Chloro-2,5,7-trimethylquinoline in agrochemical research
An In-Depth Guide to the Agrochemical Applications of 4-Chloro-2,5,7-trimethylquinoline: Synthesis, Screening Protocols, and Mechanistic Insights
Introduction: The Quinoline Scaffold in Modern Agrochemicals
The quinoline ring system, a nitrogen-containing heterocyclic compound, represents a privileged scaffold in the development of highly effective agrochemicals.[1][2][3] Naturally occurring quinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of biological activities, including antifungal, insecticidal, and herbicidal properties.[4][5][6] This has led to significant research into developing novel quinoline-based compounds to address the ongoing challenges of crop protection and food security.[2] The versatility of the quinoline core allows for structural modifications that can fine-tune its biological activity, efficacy, and selectivity.[7] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its synthesis, potential applications in agrochemical research, and detailed protocols for its evaluation.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving a cyclization reaction to form the quinoline core, followed by chlorination. A common and effective method is the Conrad-Limpach synthesis, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
Synthetic Pathway Overview
The synthesis begins with the condensation of 3,5-dimethylaniline with ethyl acetoacetate to form an enamine intermediate. This is followed by thermal cyclization to produce 4-hydroxy-2,5,7-trimethylquinoline. The final step is the conversion of the hydroxyl group at the 4-position to a chloro group.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-Hydroxy-2,5,7-trimethylquinoline
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,5-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux in a high-boiling point solvent like toluene. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once the condensation is complete, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
In a separate flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250°C.
-
Slowly add the crude enamine intermediate to the hot solvent. The cyclization is typically rapid and exothermic.
-
After the addition is complete, maintain the temperature for a short period (e.g., 30 minutes) to ensure complete cyclization.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain 4-hydroxy-2,5,7-trimethylquinoline.
Step 2: Synthesis of this compound [8][9]
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Carefully add 4-hydroxy-2,5,7-trimethylquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium carbonate solution, until the pH is approximately 8-9.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Potential Agrochemical Applications and Screening Protocols
Quinoline derivatives are known for their wide range of biological activities, making this compound a promising candidate for evaluation as a fungicide, insecticide, and herbicide.[4][6][7]
Antifungal Activity
Many quinoline-based compounds exhibit potent antifungal properties against a variety of plant pathogens.[7][10] The mechanism often involves disruption of the fungal cell membrane, leading to leakage of cellular contents and cell death.[10]
This protocol is designed to evaluate the efficacy of the test compound in inhibiting the growth of pathogenic fungi.
Caption: Experimental workflow for antifungal activity screening.
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Amending Media: While the PDA is still molten (around 45-50°C), add appropriate volumes of the stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a solvent control (PDA with DMSO only) and a negative control (PDA only).
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium solani).[11] Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the specific fungus (typically 25-28°C).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
-
EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀) using probit analysis.
Insecticidal Activity
Substituted quinolines have been developed as potent insecticides, some with novel modes of action.[6][12] They can act as contact poisons, stomach poisons, or have systemic activity.
This protocol assesses the insecticidal effect of the test compound upon direct contact with the target insect.
Caption: Experimental workflow for insecticidal activity screening.
-
Insect Rearing: Maintain a healthy, synchronized culture of a suitable aphid species (e.g., Aphis fabae) on host plants (e.g., fava bean plants).
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in water with a small amount of a non-ionic surfactant (e.g., Tween 80) to ensure even coverage.
-
Treatment Application: Select uniformly infested plants with a sufficient number of adult aphids. Spray the plants with the test solutions using a fine-mist sprayer until the foliage is thoroughly wet. Include a surfactant-water control and a negative control (water only).
-
Incubation: After the leaves have dried, place the treated plants in a growth chamber with controlled temperature, humidity, and photoperiod.
-
Mortality Assessment: At 24, 48, and 72 hours after treatment, count the number of dead and live aphids on each plant. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula:
-
Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100
-
-
LC₅₀ Determination: Use probit analysis to determine the Lethal Concentration required to kill 50% of the test population (LC₅₀).
Herbicidal Activity
Certain quinoline derivatives have been found to possess herbicidal properties, often by inhibiting key plant processes like photosynthesis or amino acid biosynthesis.[5][13][14]
This protocol evaluates the pre-emergent and post-emergent herbicidal potential of the test compound on representative monocot and dicot species.
Caption: Experimental workflow for herbicidal activity screening.
-
Plant Species Selection: Choose representative monocot (e.g., wheat, Triticum aestivum) and dicot (e.g., lettuce, Lactuca sativa) species.
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in distilled water.
-
Assay Setup: Place a sterile filter paper in a 9 cm Petri dish. Add a specific volume (e.g., 5 mL) of the respective test solution or distilled water (for the control) to each dish.
-
Sowing Seeds: Place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes with paraffin film and place them in a plant growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), count the number of germinated seeds and carefully measure the root and shoot length of each seedling.
-
Data Analysis:
-
Calculate the germination inhibition rate.
-
Calculate the percentage of root and shoot growth inhibition compared to the control.
-
-
GR₅₀ Determination: Plot the growth inhibition percentage against the compound concentration to determine the concentration that causes a 50% reduction in growth (GR₅₀).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Concentration (µg/mL) | Fungal Growth Inhibition (%) | Insect Mortality (%) (Corrected) | Root Growth Inhibition (%) (Monocot) | Shoot Growth Inhibition (%) (Dicot) |
| Control | 0 | 0 | 0 | 0 |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| EC₅₀ / LC₅₀ / GR₅₀ |
Conclusion and Future Directions
This compound, as a member of the versatile quinoline family, holds significant potential for discovery in agrochemical research. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its antifungal, insecticidal, and herbicidal activities. Positive results from these initial screenings would warrant further investigation into its mode of action, spectrum of activity, and potential for structural optimization to enhance efficacy and selectivity. Further studies should also focus on its environmental fate and toxicological profile to ensure the development of a safe and sustainable crop protection solution.
References
- Musiol, R., Jampilek, J., Kralova, K., Tabak, D., Finster, J., Podeszwa, B., ... & Polanski, J. (n.d.).
- ResearchGate. (2025, August 9). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers | Request PDF.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Quinoline Derivatives in Discovery and Development of Pesticides.
- Puhl, M. (2007). Quinoline derivatives and their use as pesticides. SciSpace.
- Discovery of flometoquin, a novel quinoline insecticide. (n.d.). PMC.
- Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC.
- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.).
- ResearchGate. (2025, August 6). Chemistry of Quinolines and their Agrochemical Potential | Request PDF.
- Bentham Science Publisher. (2023, January 6). Chemistry of Quinolines and their Agrochemical Potential.
- MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- ResearchGate. (2025, August 8). Synthesis and Insecticidal Activity of New Quinoline Derivatives Containing Perfluoropropanyl Moiety.
- Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?.
- Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022, March 19). PMC.
- US4277607A - Process for the preparation of 4-chloroquinolines. (n.d.).
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). PMC.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.
- Benchchem. (n.d.).
- Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. (2025, August 15). PMC.
- PubMed. (2021, October 20). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
- Frontiers. (2025, April 1).
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). PMC.
- PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides.
- 4-Chloro-2,5-dimethylquinoline. (n.d.). PMC - NIH.
- Study of chemical stability for chlorothalonil and their fungicidal effect against Fusarium solani and Botrytis cinerea. (n.d.).
- PubMed. (n.d.). Synthesis and biological activities of quinoline hydrochlorides as anthelmintics.
- MDPI. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.
- Insecticide resistance caused by recombination of two genes. (2012, September 12).
- PubMed. (2025, August 29). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
- MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Earth.com. (2026, February 11). Groundbreaking experimental drug kills the world's most resistant fungus.
- Scribd. (n.d.).
- ResearchGate. (2025, August 6). A Review on Biological Activity of Quinoline-based Hybrids.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Beyond Pesticides Daily News Blog. (2022, November 22). Fungi that Survive Fungicide Use Multiply and Thrive.
- PubChem - NIH. (n.d.). 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 4-Chloro-2,5,7-trimethylquinoline
Executive Summary
This guide addresses the yield optimization and troubleshooting for the synthesis of 4-Chloro-2,5,7-trimethylquinoline . The synthesis typically follows a two-stage protocol: the Conrad-Limpach cyclization of 3,5-dimethylaniline with ethyl acetoacetate to form the 4-hydroxy intermediate, followed by dechlorination using phosphorus oxychloride (POCl₃).
Our data indicates that yield losses are rarely due to the core chemistry but rather thermodynamic control failures during cyclization or hydrolytic reversion during the chlorination workup.
Module 1: The Conrad-Limpach Cyclization
Objective: Synthesis of 2,5,7-trimethylquinolin-4(1H)-one (The Intermediate).[1]
Workflow Visualization
Figure 1: Critical pathway differentiation between Conrad-Limpach (Kinetic) and Knorr (Thermodynamic) routes.
Troubleshooting & FAQs
Q1: My reaction mixture solidifies, but the yield of the 4-hydroxy intermediate is <40%. Why? Diagnosis: You likely inadvertently triggered the Knorr synthesis pathway, producing the 2-hydroxy isomer, or failed to reach the activation energy for ring closure.
-
The Science: The formation of the 4-hydroxyquinoline requires the cis-enamine intermediate to undergo electrocyclic ring closure. This is the kinetic product and requires temperatures >240°C. If the temperature is too low (e.g., refluxing in ethanol or toluene), the intermediate rearranges to the anilide, which cyclizes to the 2-hydroxy isomer (thermodynamic product).
-
Protocol Fix:
-
Isolate the Enamine: First, reflux the aniline and ethyl acetoacetate in benzene/toluene with a Dean-Stark trap to remove water. Isolate the oily enamine.
-
Flash Cyclization: Drop the isolated enamine slowly into vigorously boiling Dowtherm A (or Diphenyl ether) pre-heated to 250°C .
-
Rationale: This "dilution principle" minimizes intermolecular polymerization, and the high temperature forces the kinetic cyclization before the thermodynamic rearrangement can occur [1][2].
-
Q2: I am seeing significant tar formation during the cyclization. Diagnosis: Oxidation of the amine or polymerization of the enamine.
-
Solution:
-
Inert Atmosphere: The cyclization must be performed under a nitrogen or argon sparge.[2]
-
Solvent Quality: Ensure the Dowtherm A is fresh. Old ether solvents can form peroxides that initiate radical polymerization at 250°C.
-
Module 2: Chlorination (The POCl₃ Step)
Objective: Conversion to this compound.
Decision Tree: Chlorination Troubleshooting
Figure 2: Diagnostic logic for chlorination failures.
Troubleshooting & FAQs
Q3: The reaction turns into a black, viscous sludge that is impossible to stir. Diagnosis: "Charring" due to uncontrolled exotherm or insufficient solvent.
-
The Science: The reaction of 4-hydroxyquinolines with POCl₃ generates HCl gas and phosphochloridates. Without sufficient dilution, local hot spots cause decomposition.
-
Protocol Fix:
-
Stoichiometry: Do not use POCl₃ as just a reagent; use it as the solvent (minimum 5–10 equivalents).
-
Temperature Ramp: Do not place the flask directly into a 120°C bath. Start at 60°C for 30 minutes, then ramp to reflux. This allows the initial formation of the dichloro-phosphate intermediate gently [3].
-
Q4: My product disappears after workup, and I recover the starting material (4-hydroxy). Diagnosis: Hydrolytic Reversion . This is the most common failure mode.
-
The Science: 4-Chloroquinolines are electron-deficient. In the presence of acid (generated during quenching) and heat, the C-Cl bond is susceptible to nucleophilic attack by water, reverting the molecule back to the thermodynamically stable 4-quinolone [4][5].
-
Critical Protocol (The Reverse Quench):
-
Evaporation: Remove excess POCl₃ under vacuum (rotary evaporator) before quenching. Do not quench the neat reaction mixture if possible.
-
Neutralization: Pour the residue slowly into a stirred mixture of Ice and Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate.
-
pH Control: Maintain pH 8–9 throughout the quench. Never allow the solution to become acidic and hot simultaneously.
-
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Do not let the aqueous layer stand overnight.
-
Summary of Optimization Parameters
| Parameter | Standard Condition (Risk) | Optimized Condition (High Yield) | Mechanism of Improvement |
| Cyclization Solvent | Ethanol / Toluene (Reflux) | Dowtherm A / Diphenyl Ether (250°C) | Accesses kinetic pathway; prevents thermodynamic rearrangement to 2-hydroxy isomer. |
| Water Removal | None | Dean-Stark Trap | Drives equilibrium toward the enamine intermediate. |
| Chlorinating Agent | POCl₃ (1-2 eq.) | POCl₃ (5-10 eq.) | Excess reagent acts as solvent, preventing polymerization and ensuring complete conversion. |
| Quenching | Add Water to Reaction | Add Reaction to Ice/Base | Prevents acid-catalyzed hydrolysis of the C-Cl bond. |
References
-
Conrad, M., & Limpach, L. (1887).[3] "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Classic foundation of the kinetic cyclization pathway].
-
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method." Journal of the American Chemical Society, 68(7), 1264–1266.
-
BenchChem Technical Guide. (2025). "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."
- Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloro-7-chloroquinoline." Journal of the American Chemical Society, 68(1), 113-116. (Demonstrates the instability of the 4-chloro bond in acidic media).
-
ResearchGate Discussion. (2021). "Hydrolysis of 4-chloroquinazolines and quinolines during workup."
Disclaimer: This guide involves handling hazardous chemicals (POCl₃, Dowtherm A). All procedures should be performed in a fume hood with appropriate PPE.[2] Consult your local EHS guidelines before proceeding.
Sources
Technical Support Center: Purification of Crude 4-Chloro-2,5,7-trimethylquinoline
Welcome to the technical support center for the purification of crude 4-Chloro-2,5,7-trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-purity material. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, helping you to diagnose and resolve common experimental challenges.
Introduction to Purification Challenges
The synthesis of this compound, often proceeding through a multi-step sequence culminating in the chlorination of a 4-hydroxyquinoline precursor, can result in a crude product containing a variety of impurities. These may include unreacted starting materials, reagents from the chlorination step (e.g., residual phosphoryl chloride), and, most notably, regioisomers formed during the quinoline ring synthesis. The successful isolation of the target compound in high purity is critical for its use in subsequent research and development activities.
This guide will focus on the two most effective and commonly employed purification techniques for this class of compounds: recrystallization and column chromatography .
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Assuming a Combes synthesis or a similar acid-catalyzed cyclization to form the quinoline core, followed by chlorination, you can anticipate the following impurities:
-
Regioisomers: If the quinoline ring was formed from a meta-substituted aniline, there is a high probability of forming an isomeric quinoline. For instance, the reaction could yield both 2,5,7-trimethyl and 2,7,5-trimethyl isomers, which can be challenging to separate due to their similar polarities.
-
Unreacted 2,5,7-trimethylquinolin-4-ol: Incomplete chlorination will leave the starting hydroxyquinoline in your crude mixture.
-
Decomposition Products: Quinolines can be sensitive to strongly acidic or basic conditions and high temperatures, potentially leading to degradation byproducts.
-
Reagent Carryover: Residual chlorinating agents (e.g., POCl₃) or their hydrolysis products can be present. A proper aqueous work-up is crucial to remove these.
-
Tarry Byproducts: The Skraup and Combes syntheses are known to sometimes produce tarry byproducts, which can complicate purification.[1]
Q2: How can I quickly assess the purity of my crude product and monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for both purity assessment and purification monitoring.[2][3] For this compound, a good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.
-
Pro-Tip: Due to the basic nature of the quinoline nitrogen, you may observe "tailing" or streaking of the spot on the silica gel plate.[4] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) to your TLC eluent.[4] This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.[4]
Q3: My compound is a solid. Should I try recrystallization or column chromatography first?
A3: If your crude product is a solid and you suspect a reasonably high level of purity (e.g., >80%), recrystallization is often the more efficient first choice. It is faster, requires less solvent, and can yield highly pure crystalline material. If recrystallization fails to provide the desired purity, or if the crude product is an oil or contains a complex mixture of impurities, column chromatography is the more powerful technique for achieving separation.[5]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
Common Problems & Solutions in Recrystallization
| Problem | Potential Cause(s) | Solutions & Optimization Strategies |
| Compound does not dissolve in the hot solvent. | The solvent is too non-polar for your compound. | - Try a more polar solvent. For chloro-trimethylquinolines, consider solvents like methanol, ethanol, or acetone.[1][6][7]- Use a solvent mixture. For example, dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate) and then add a hot anti-solvent (e.g., hexanes) until the solution becomes cloudy.[8] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the melting point of your compound is below the boiling point of the solvent.The solution is supersaturated with impurities. | - Lower the temperature of the solution before allowing it to cool slowly.- Try a lower-boiling point solvent.- Perform a preliminary purification by a quick filtration through a small plug of silica gel to remove some impurities before recrystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated.The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then cool again.- Add an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cooled solution until it becomes cloudy, then gently warm until it clarifies and allow to cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound if available. |
| Crystals are colored, but the pure compound should be colorless. | Colored impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. Be cautious as charcoal can also adsorb your product. |
Protocol 1: Recrystallization of this compound
Based on the successful recrystallization of the closely related 4-Chloro-2,5-dimethylquinoline.[6]
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidate solvents include methanol, ethanol, and mixtures such as ethyl acetate/hexanes.[6][8] Methanol is a promising starting point.[6]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Column Chromatography
Column chromatography provides a higher degree of separation for more complex mixtures based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an eluent).[2]
Logical Flow for Troubleshooting Column Chromatography
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Optimizing reaction temperature for 4-Chloro-2,5,7-trimethylquinoline substitution
Technical Support Center: 4-Chloro-2,5,7-trimethylquinoline Substitution Optimization
Subject: Optimization of Reaction Temperature & Conditions for
Executive Summary: The "Peri-Effect" Challenge
You are likely encountering sluggish conversion or incomplete reaction when attempting to substitute the chlorine at the 4-position of This compound . Unlike standard 4-chloroquinolines, this specific substrate presents a unique challenge: Peri-strain .
The methyl group at the 5-position is spatially adjacent (peri) to the reaction center at C4. This creates significant steric hindrance that impedes the approach of the nucleophile, destabilizing the transition state required for the formation of the Meisenheimer complex. Standard protocols (e.g., ethanol reflux at 78°C) are often insufficient for this substrate.
This guide details the thermodynamic and kinetic adjustments required to overcome this barrier, ensuring high yields and purity.
Part 1: Critical Reaction Parameters (Data & Logic)
The following table contrasts standard conditions with the optimized parameters required for your 5-substituted substrate.
| Parameter | Standard 4-Chloroquinoline | This compound | Technical Rationale |
| Reaction Temp | 80°C – 100°C | 130°C – 150°C | Higher thermal energy is required to overcome the steric repulsion of the 5-methyl group during nucleophilic attack. |
| Solvent System | Ethanol, Isopropanol | DMSO, NMP, or Diphenyl Ether | Polar aprotic solvents stabilize the polar Meisenheimer intermediate and allow for higher operating temperatures. |
| Catalysis | Optional | Required (Acidic) | Protonation of the quinoline nitrogen (N1) significantly increases the electrophilicity of C4, compensating for steric blocking. |
| Time (Thermal) | 2 – 6 Hours | 12 – 24 Hours | Steric hindrance lowers the rate constant ( |
| Microwave | 120°C (10-20 min) | 160°C – 180°C (30-45 min) | Microwave irradiation provides rapid, localized heating to surmount the activation energy barrier efficiently. |
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am running the reaction in refluxing ethanol (78°C) with an amine, but TLC shows mostly starting material after 24 hours. Why?
Diagnosis: Insufficient Activation Energy (
Protocol Adjustment:
-
Switch Solvent: Move to 1-Pentanol (bp 138°C) or Ethoxyethanol (bp 135°C) to access higher temperatures while maintaining some protic character (which can assist in leaving group departure).
-
Solvent-Free (Neat): If your amine is a liquid with a high boiling point, run the reaction neat at 130–140°C. This maximizes the concentration of the nucleophile, driving the kinetics via the Law of Mass Action.
Q2: I increased the temperature to 140°C in DMF, but I am seeing significant tar/decomposition. How do I fix this?
Diagnosis: Thermal Decomposition via Oxidative Polymerization. Technical Explanation: Quinolines, especially electron-rich ones (due to trimethyl substitution), are prone to oxidative degradation at high temperatures in the presence of oxygen. DMF can also decompose to dimethylamine at high temperatures, leading to side reactions.
Protocol Adjustment:
-
Inert Atmosphere: Strictly degas your solvent (sparge with Argon for 15 mins) and run the reaction under a positive pressure of Nitrogen/Argon.
-
Acid Catalysis (The "Phenol" Trick): Instead of brute-forcing the temperature, lower the activation barrier. Add 0.5 – 1.0 equivalents of Phenol .
-
Mechanism:[1][2] Phenol acts as a bifunctional catalyst. It protonates the quinoline nitrogen (enhancing electrophilicity) and H-bonds with the leaving group/nucleophile, facilitating the transition state.
-
Reference: This technique is widely validated in the synthesis of antimalarial aminoquinolines [1].
-
Q3: How do I isolate the product if I use high-boiling solvents like DMSO or NMP?
Diagnosis: Workup Difficulty (Phase Separation). Technical Explanation: Direct extraction of basic amines from DMSO is notoriously difficult due to the solvent's high partition coefficient in water.
Protocol Adjustment (The "Drowning" Method):
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mass slowly into 10 volumes of ice-cold 5% aqueous Sodium Bicarbonate (
) with vigorous stirring. -
Precipitation: The product, being hydrophobic (due to the trimethyl groups), should precipitate out as a solid.
-
Filtration: Filter the solid and wash copiously with water to remove DMSO.
-
Alternative (if oil forms): Extract with Ethyl Acetate/Heptane (1:1) . The Heptane helps pull the product out of the DMSO/Water layer better than pure EtOAc.
Part 3: Mechanistic Visualization
The following diagram illustrates the
Caption: Mechanistic pathway highlighting the critical steric clash at the transition state between the incoming nucleophile and the peri-5-methyl group.
Part 4: Validated Experimental Protocol
Protocol: Acid-Catalyzed Substitution in Ethoxyethanol
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add This compound (1.0 equiv, 5 mmol) and 2-Ethoxyethanol (10 mL).
-
Catalyst: Add Phenol (0.5 equiv) or p-Toluenesulfonic acid (pTSA) (0.1 equiv). Note: Acid catalysis is crucial for this hindered substrate.
-
Nucleophile: Add the Amine (1.5 – 2.0 equiv).
-
Reaction: Heat to 135°C (Reflux) . Monitor by TLC every 2 hours.
-
Checkpoint: If conversion is <50% after 6 hours, add an additional 0.5 equiv of amine and raise temp to 145°C (if solvent allows) or switch to sealed tube.
-
-
Workup:
-
Cool to RT.
-
Dilute with DCM (30 mL).
-
Wash with 1M NaOH (2 x 20 mL) to remove the Phenol/pTSA and neutralize HCl.
-
Wash with Brine, dry over
, and concentrate.
-
References
-
National Institutes of Health (NIH). (2025). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Optimization. Retrieved from [Link]
Sources
Minimizing side products in 4-Chloro-2,5,7-trimethylquinoline reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2,5,7-trimethylquinoline. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side products and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can confidently navigate the complexities of your synthetic routes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues you may encounter. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low Conversion - Significant Starting Material Remains
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted this compound, even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: Many nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving chloroquinolines require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature to find the optimal balance between reaction rate and side product formation. For thermally sensitive substrates, consider longer reaction times at a moderate temperature.[1][2]
-
-
Inadequate Activation of the Palladium Catalyst (for Cross-Coupling Reactions): The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure your phosphine ligand is not oxidized and use a reliable Pd(II) precatalyst. The choice of base is also critical for the in-situ reduction of Pd(II) to Pd(0).[3] Consider using a pre-activated Pd(0) source if the issue persists.
-
-
Poor Solubility of Reagents: If your starting material, nucleophile, or catalyst is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system that ensures the solubility of all components at the desired reaction temperature. A mixture of solvents can sometimes be beneficial.[4] For instance, a combination of a polar aprotic solvent like DMF or DMSO with a non-polar solvent like toluene can be effective.
-
-
Catalyst Deactivation: The palladium catalyst in cross-coupling reactions can be deactivated by impurities or side reactions.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. The presence of water can also lead to catalyst deactivation in some cases.[1]
-
Issue 2: Formation of 2,5,7-trimethylquinoline (Hydrodehalogenation)
Symptoms: A significant side product is observed with a mass corresponding to the starting material minus chlorine.
Potential Causes & Solutions:
-
β-Hydride Elimination in Buchwald-Hartwig Amination: This is a common side reaction where a β-hydrogen from the amine substrate is transferred to the palladium, leading to the formation of an imine and the hydrodehalogenated arene.[5][6]
-
Solution: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands, such as XPhos or RuPhos, can disfavor the geometry required for β-hydride elimination.[7]
-
-
Reductive Dehalogenation under Basic Conditions: Strong bases, especially at elevated temperatures, can promote the reductive removal of the chlorine atom.[8]
-
Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can serve as a hydrogen source for the dehalogenation process, especially in the presence of a palladium catalyst.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Issue 3: Formation of 2,5,7-trimethylquinolin-4-ol / 2,5,7-trimethylquinolin-4(1H)-one
Symptoms: A polar side product is observed with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.
Potential Causes & Solutions:
-
Hydrolysis of the Chloro Group: The 4-position of the quinoline ring is susceptible to nucleophilic attack by water, especially under basic or acidic conditions and at elevated temperatures.[1][10]
-
Solution: Meticulously use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. If the nucleophile is a salt, ensure it is anhydrous.
-
-
"Wet" Base or Solvent: The base or solvent used may contain significant amounts of water.
-
Solution: Use freshly opened, anhydrous grade solvents. Dry bases like K₂CO₃ or Cs₂CO₃ by heating under vacuum before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound?
A1: The most frequently encountered side products are:
-
2,5,7-trimethylquinoline: Resulting from hydrodehalogenation.[5][8]
-
2,5,7-trimethylquinolin-4-ol (or its tautomer): Formed via hydrolysis of the chloro group.[1]
-
Homocoupled products: In cross-coupling reactions, the nucleophile (e.g., boronic acid in Suzuki coupling) can couple with itself.
-
Products of reaction at other positions: While the 4-position is highly activated for nucleophilic attack, reaction at other positions can occur under forcing conditions or with certain substitution patterns on the quinoline ring.
Q2: How does the choice of solvent impact my reaction?
A2: The solvent plays a critical role in:
-
Solubility: Ensuring all reactants are in solution is crucial for an efficient reaction.[4]
-
Reaction Rate: Polar aprotic solvents like DMF, DMSO, and dioxane can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[11]
-
Side Reactions: The boiling point of the solvent dictates the accessible temperature range. Higher boiling point solvents may be necessary for sluggish reactions but can also promote side reactions like decomposition or dehalogenation.[2] Some solvents can also participate in the reaction or inhibit the catalyst. For instance, chlorinated solvents and acetonitrile should generally be avoided in Buchwald-Hartwig reactions.[3]
Q3: What is the role of the base, and how do I select the right one?
A3: The base in these reactions typically serves one or more of the following purposes:
-
To neutralize the acid generated: In SNAr reactions with amines, a base is needed to quench the HCl formed.
-
To deprotonate the nucleophile: For nucleophiles like phenols or some amines, deprotonation by a base increases their nucleophilicity.
-
To activate the catalyst: In many palladium-catalyzed cross-coupling reactions, the base is essential for the catalytic cycle.[12]
Choosing the right base:
-
Strength: The base should be strong enough to effect the desired transformation but not so strong that it promotes side reactions like dehalogenation or substrate decomposition.
-
Solubility: The base should have some solubility in the reaction medium.
-
Nature of the Cation: The cation of the base (e.g., K⁺, Cs⁺, Na⁺) can influence the reaction rate and selectivity. For example, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) in Suzuki and SNAr reactions.[1][13]
Q4: What are the best practices for handling and storing this compound?
A4: this compound is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
Q5: What analytical techniques are recommended for monitoring these reactions?
A5:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the masses of the starting material, product, and any side products, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product and can also be used to identify and quantify impurities in the crude reaction mixture.
Experimental Protocols & Data
Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution with an Amine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | K₂CO₃ | DMF | 100 | 24 | 65 | 5 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 18 | 85 | <2 |
| 3 | NaOtBu | Toluene | 110 | 12 | 70 | 20 |
| 4 | K₃PO₄ | DMSO | 120 | 16 | 90 | <1 |
Note: These are representative data and actual results may vary depending on the specific amine nucleophile used.
Step-by-Step Protocol: Optimized Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the amine nucleophile (1.2 eq), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe, followed by the base (e.g., K₃PO₄, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Key Reaction Pathways of this compound
Caption: Major reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
El-Massry, A. M., Amer, F. A., & Pittman, C. U. (1990). A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Glycol(400)/Xylene Mixtures. Organic Preparations and Procedures International, 22(1), 1091-1094. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ghosh, A., & Sieser, J. E. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1238-1262. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
-
How might one synthesis 4-chloro quinoline? (2020, July 19). Quora. Retrieved from [Link]
-
Optimizing the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Guglielmo, S., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1368697. [Link]
-
Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
-
Kumar, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]
-
Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-96. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate. Retrieved from [Link]
-
de Paula, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(8), 1108-1115. [Link]
-
Mészaros, Z., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Retrieved from [Link]
-
El-Sayed, M. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1232. [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Kiss, V., et al. (2023). Reductive dehalogenation and formation of sulfonated quinones in the aqueous reactions between various chloro-substituted 1,4-benzoquinones and sulfur(IV). Chemosphere, 329, 138612. [Link]
-
Zhang, Y., et al. (2013). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). Frontiers. [Link]
-
4-Chloro-2,5-dimethylquinoline. (n.d.). National Center for Biotechnology Information. [Link]
-
Any idea how this hydrolysis would work? (2022, July 23). Reddit. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14244-14256. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022, August 26). MDPI. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013, December 13). Brieflands. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
Technical Support Center: Recrystallization of 4-Chloro-2,5,7-trimethylquinoline
An in-depth technical guide to the synthesis and purification of 4-Chloromorpholine.[1]
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-2,5,7-trimethylquinoline. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[2][3] This document provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the experimental process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, offering causative explanations and actionable solutions.
Question: My compound "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is typically because the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent, or the solute's solubility is excessively high.
Causality & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Reheat the solution until the oil fully redissolves. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, proceed to cool it in an ice bath.[3]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound is simply too soluble.
-
Solution: Employ a lower-boiling point solvent. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid).[4][5] Reheat to clarify and then cool slowly. For this compound, a good starting pair would be ethanol (good solvent) and water (anti-solvent).
-
-
Presence of Impurities: Impurities can depress the melting point of the compound, leading to the formation of a liquid phase.
-
Solution: If the product is heavily impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
Question: My crystal yield is very low. What are the potential causes and how can I improve recovery?
Answer:
Low recovery is a common issue that can often be traced back to procedural steps. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor" (the remaining solution).[6]
Causality & Solutions:
-
Excessive Solvent Usage: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[6] The initial goal is to dissolve the compound in the minimum amount of boiling solvent to create a saturated solution.[7]
-
Solution: If you have already completed the filtration, you can gently heat the filtrate to evaporate some of the solvent, then attempt the cooling and crystallization process again.
-
-
Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, product will be lost.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
-
Incomplete Crystallization: The cooling period may have been too short or not cold enough.
-
Solution: Ensure the solution is cooled to room temperature before placing it in an ice bath. Allow the flask to sit in the ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Washing with Warm or Excessive Solvent: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of the product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Question: After recrystallization, my product's melting point is still broad, or analytical data shows it is impure. What went wrong?
Answer:
This indicates that the chosen solvent system did not effectively separate the target compound from its impurities.
Causality & Solutions:
-
Ineffective Solvent: The impurities may have very similar solubility characteristics to the desired compound in the chosen solvent.
-
Solution: A different solvent or solvent system is required. Perform a new solvent screen to identify a solvent that dissolves the compound well when hot but poorly when cold, while having the opposite properties for the main impurity if possible.
-
-
Crystals Formed Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[7]
-
Solution: Ensure slow cooling. A slower rate of cooling promotes the formation of larger, purer crystals.
-
-
Co-precipitation of Impurities: If an impurity is present in a very high concentration, it may crystallize alongside your product.
-
Solution: A second recrystallization is often effective. Dissolve the semi-pure crystals in a fresh batch of hot solvent and repeat the process. If impurities are colored, a charcoal treatment during the first recrystallization can be effective.
-
Frequently Asked Questions (FAQs)
Question: What are the best starting solvents for recrystallizing this compound?
Answer:
For the related compound, 4-Chloro-2,5-dimethylquinoline , successful recrystallizations have been reported using methanol and ethanol .[8][9] Therefore, these are excellent primary candidates.
Recommended Solvents for Initial Screening:
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Use |
| Ethanol | 78 | Polar Protic | Primary Choice. Proven effective for similar quinoline structures.[9] Good balance of polarity and volatility. |
| Methanol | 65 | Polar Protic | Primary Choice. Proven effective for similar quinoline structures.[8] Lower boiling point may be advantageous. |
| Isopropanol | 82 | Polar Protic | A slightly less polar alcohol that can offer different solubility characteristics. |
| Acetone | 56 | Polar Aprotic | A good general solvent for moderately polar compounds; its low boiling point makes it easy to remove.[4] |
| Ethyl Acetate / Hexane | Varies | Mixed Polarity | A common mixed-solvent system.[5] Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. |
Question: How do I perform an effective solvent screen?
Answer:
A systematic solvent screen is crucial for identifying the ideal recrystallization solvent.[2] This is done on a small scale to conserve material.
Protocol for Micro-Scale Solvent Screening:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To the first test tube, add the first candidate solvent dropwise at room temperature, swirling after each drop. If the compound dissolves readily at room temperature, the solvent is unsuitable. A good solvent should not dissolve the compound at room temperature.[6]
-
If the compound is insoluble at room temperature, begin heating the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature. Scratch the inside of the tube with a glass rod to initiate crystallization if necessary.
-
Finally, place the test tube in an ice bath to observe the extent of crystal formation.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and which produces a high yield of crystals upon cooling.[6]
-
Repeat this process for each candidate solvent.
Experimental Workflow & Protocols
General Protocol for Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying this compound using a single suitable solvent (e.g., ethanol) identified from a solvent screen.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel resting on a pre-heated receiving flask. Pour the hot solution through the funnel.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystallization.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight.
Recrystallization Workflow Diagram
The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.
Caption: A flowchart of the recrystallization process.
References
- Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). US4617395A - Preparation of quinolines.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- SOP: CRYSTALLIZATION. (n.d.).
- Experimental No. (4) Recrystallization. (2021, July 16).
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.
- PMC - NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- PMC - NIH. (n.d.). 4-Chloro-2,5-dimethylquinoline.
- Wikipedia. (n.d.). Quinoline.
- Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 4-Chloromorpholine.
- Organic Syntheses Procedure. (n.d.). 4,7-dichloroquinoline.
- Cheméo. (n.d.). 4-Chloroquinoline.
- YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization.
- BOC Sciences. (n.d.). Recrystallization Techniques.
- PubChem - NIH. (n.d.). 4-Chloro-2-methylquinoline.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 4-Chloro-2,5,7-trimethylquinoline
Welcome to the technical support center for 4-Chloro-2,5,7-trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might face during your experiments.
Introduction: Understanding the Reactivity Profile
This compound is a valuable heterocyclic building block. However, its reactivity at the C4 position is often significantly lower than that of simpler 4-chloroquinolines. This diminished reactivity stems from a combination of two key factors:
-
Steric Hindrance: The methyl groups at the C2 and C5 positions create substantial steric congestion around the C4 carbon. This physically obstructs the approach of nucleophiles and bulky metal-ligand complexes, which are essential for many common transformations.[1][2]
-
Electronic Effects: Methyl groups are weakly electron-donating. This effect slightly increases the electron density at the C4 position, making it a less potent electrophile for nucleophilic attack compared to quinolines bearing electron-withdrawing groups.[3]
This guide will help you navigate these challenges and achieve successful outcomes in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to react under standard conditions that work for 4,7-dichloroquinoline?
A1: The primary culprit is steric hindrance. The methyl groups at positions C2 and C5 create a crowded environment around the C4-chloro substituent. This bulkiness impedes the approach of nucleophiles in SNAr reactions and hinders the oxidative addition step in palladium-catalyzed cross-coupling reactions, a step that is already challenging for aryl chlorides.[1][4] While 4,7-dichloroquinoline is relatively unhindered at the C4 position, your substrate requires more forcing conditions or specialized catalytic systems to overcome this steric barrier.
Q2: What are the most common and effective reaction types for functionalizing this molecule?
A2: Despite its low reactivity, this substrate can be successfully functionalized using several powerful modern synthetic methods:
-
Nucleophilic Aromatic Substitution (SNAr): While challenging, SNAr with potent nucleophiles (e.g., small primary amines, thiols) can be achieved, often requiring high temperatures or microwave irradiation.[5][6]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This is a highly effective method for forming C-C bonds. Success hinges on using specialized, bulky, and electron-rich phosphine ligands that can facilitate the difficult oxidative addition of the aryl chloride.[7][8]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice for C-N bond formation, especially with amines that fail to react under SNAr conditions. Like the Suzuki coupling, it requires a carefully selected palladium catalyst, a specific bulky phosphine ligand, and a strong, non-nucleophilic base.[9][10]
Q3: How can I be sure my starting material is pure and not the source of the problem?
A3: Impurities can inhibit catalysts or lead to side reactions. Always verify the purity of your this compound before use. Standard characterization methods include:
-
NMR Spectroscopy (¹H and ¹³C): Check for the correct shifts and integration corresponding to the trimethylquinoline structure and the absence of significant unidentifiable peaks.
-
Mass Spectrometry (GC-MS or LC-MS): Confirm the correct molecular weight and assess for the presence of impurities.
-
Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point often indicates impurities.
Q4: What general precautions are essential when working with this substrate, particularly in cross-coupling reactions?
A4: For palladium-catalyzed reactions, success is often dictated by meticulous experimental technique.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[11] All reactions should be set up under an inert atmosphere (Argon or Nitrogen). This involves using oven-dried glassware and employing techniques like freeze-pump-thaw cycles or sparging solvents with inert gas.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and the base. Use anhydrous, degassed solvents, typically from a solvent purification system or a freshly opened bottle.
-
Reagent Quality: Use high-purity catalysts, ligands, and bases. Some phosphine ligands can oxidize upon storage and should be handled in a glovebox if possible.[11]
Section 2: General Troubleshooting Workflow
When a reaction provides a low yield or fails completely, a systematic approach is crucial. The following workflow can help diagnose the issue.
Caption: A decision-making workflow for troubleshooting reactions.
Section 3: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Problem: You are attempting to displace the C4-chlorine with a nucleophile (e.g., an amine, thiol, or alcohol) but observe little to no product formation, even after prolonged heating.
SNAr reactions on this substrate are challenging due to the aforementioned steric and electronic factors. The key is to create conditions that force the reaction forward.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Thermal Energy | The high activation energy barrier caused by steric hindrance requires significant energy input. Solution: Increase the reaction temperature. If conventional heating in a high-boiling solvent like DMF or DMSO is insufficient, consider using a sealed-tube reactor or a microwave reactor, which can safely reach higher temperatures and often dramatically accelerate reaction rates.[6] |
| Poor Solvent Choice | SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Polar aprotic solvents are required to stabilize this intermediate and accelerate the reaction.[5] Solution: Ensure you are using an appropriate solvent. DMSO, DMF, and NMP are excellent choices. Less polar solvents like THF or Toluene are generally unsuitable. |
| Low Nucleophilicity | Steric hindrance makes the reaction highly sensitive to the nucleophile's strength and size. Solution: If possible, switch to a smaller or more potent nucleophile. For aminations, if a secondary amine fails, a primary amine may be more successful. If the nucleophile cannot be changed, the reaction may not be feasible via SNAr and a switch to a cross-coupling methodology is recommended. |
| Incorrect pH / Lack of Catalysis | The reaction rate can be influenced by pH. For amine nucleophiles, the reaction consumes the amine, producing HCl which can protonate and deactivate the starting amine.[12] Solution: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the generated acid. For weakly nucleophilic amines, acid catalysis can sometimes activate the quinoline ring, but this is less common and must be evaluated carefully.[12] |
Sample Protocol: Microwave-Assisted SNAr Amination
This protocol provides a robust starting point for reacting this compound with a primary amine.
-
Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol), the desired primary amine (1.5-2.0 mmol), and anhydrous DMSO (4 mL).
-
Sealing: Crimp a cap onto the vial.
-
Reaction: Place the vial in the microwave reactor. Heat the mixture to 180-200 °C and hold for 30-60 minutes. Safety Note: Ensure the temperature and pressure limits of your equipment are not exceeded.
-
Monitoring: After cooling, spot a small aliquot on a TLC plate to check for the consumption of the starting material.
-
Work-up: Pour the reaction mixture into water (50 mL). The product will often precipitate and can be collected by filtration. If it remains dissolved, extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Section 4: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
For sterically hindered aryl chlorides, palladium-catalyzed cross-coupling reactions are often the most reliable synthetic strategy. However, they are complex, multi-component reactions where failure can stem from several sources.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Problem: Your Suzuki coupling reaction fails to initiate, stalls at low conversion, or produces side products like dehalogenated starting material or homocoupled boronic acid.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inefficient Oxidative Addition | This is the rate-determining step for aryl chlorides. The Pd(0) catalyst must insert into the C-Cl bond. Steric hindrance and the strong C-Cl bond make this difficult. Solution: Use a catalyst system specifically designed for challenging aryl chlorides. This means using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that accelerate oxidative addition.[10] Pair these with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or use a commercially available pre-catalyst (e.g., XPhos Pd G3) for more reliable results.[10] |
| Incorrect Base/Solvent System | The base activates the boronic acid for transmetalation. Its effectiveness is highly dependent on the solvent and substrates.[11] Solution: Screen different bases. K₃PO₄ is often a good starting point for hindered couplings.[7] Cs₂CO₃ is a stronger, more soluble base that can be effective when others fail. The solvent must be anhydrous and thoroughly degassed. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[11] |
| Catalyst Deactivation | The active Pd(0) species can be oxidized to inactive Pd(II) by trace oxygen, or it can decompose at high temperatures to form palladium black.[11] Solution: Ensure your degassing procedure is rigorous (e.g., 3-4 freeze-pump-thaw cycles). Avoid excessive reaction temperatures; while heat is needed, temperatures above 110-120 °C can accelerate catalyst decomposition. |
| Side Reaction: Dehalogenation | The C-Cl bond is replaced by a C-H bond. This often occurs when a source of hydride is present (e.g., from certain bases or solvents) or if the catalytic cycle is inefficient. Solution: Switch to a non-hydride-donating base like a carbonate or phosphate. Ensure rigorous inert conditions, as poor catalyst performance can favor this pathway.[11] |
Sample Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a glovebox or under a strong flow of argon, add the arylboronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), a palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%), and an oven-dried stir bar to a Schlenk tube.
-
Addition of Substrates: Add this compound (1.0 mmol) to the tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 90-110 °C for 8-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
Problem: Your amination reaction is sluggish, gives a low yield, or you observe significant hydrodehalogenation of the starting material.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inappropriate Ligand Choice | The ligand is arguably the most critical variable. Its structure dictates the catalyst's activity and stability. The optimal ligand is highly dependent on the amine coupling partner (primary, secondary, aniline, etc.).[10] Solution: Consult a ligand selection guide. For primary amines, BrettPhos can be effective. For secondary amines, RuPhos is a common choice. For challenging couplings, highly specialized ligands may be necessary. Screening a small panel of ligands is the most effective troubleshooting strategy.[10] |
| Incorrect Base Selection | This reaction requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.[10] Solution: NaOtBu, KOtBu, or LHMDS are standard choices. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require higher temperatures and a more active catalyst system.[10] |
| Inefficient Catalyst Initiation | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) can be inefficient, leading to a sluggish reaction. Solution: Use modern palladacycle pre-catalysts (e.g., XPhos Pd G3 or G4). These form the active LPd(0) catalyst cleanly and efficiently, leading to more reproducible results.[10] |
Sample Protocol: Buchwald-Hartwig Amination
-
Preparation (in a glovebox): To an oven-dried vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol).
-
Addition of Substrates: Add this compound (1.0 mmol) and the amine (1.2 mmol). If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or t-butanol, 5 mL).
-
Reaction: Seal the vial and heat in a preheated oil bath or heating block at 100-110 °C for 12-24 hours.
-
Monitoring & Work-up: After cooling, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. [Link]
-
Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. (2013). European Journal of Organic Chemistry. [Link]
-
Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. (2022). Results in Chemistry. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Molecules. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. [Link]
-
Rapid Optimization-Buchwald–Hartwig Amination using DoE. (n.d.). Charnwood Discovery. [Link]
-
Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025). ResearchGate. [Link]
-
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (2018). ECORFAN-Bolivia Journal. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 2. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Storage conditions to prevent degradation of 4-Chloro-2,5,7-trimethylquinoline
Technical Support Center: 4-Chloro-2,5,7-trimethylquinoline Senior Application Scientist Desk | Reference ID: TSC-QZN-4CL
Executive Summary: Compound Integrity Profile
This compound is a specialized heterocyclic building block. Its reactivity profile is dominated by the lability of the C4-chlorine atom (vinylogous imidoyl chloride character) and the electron-rich polymethylated ring system. Improper storage leads to two primary failure modes: hydrolysis to the quinolone and oxidative darkening.
| Parameter | Specification |
| CAS Number | 63136-64-1 |
| Physical State | Solid (Crystalline needles or powder) |
| Primary Threat | Hydrolysis (Moisture sensitivity at C4 position) |
| Secondary Threat | Photo-oxidation (Benzylic methyl oxidation / N-oxide formation) |
| Storage Temp | Long-term: -20°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) required |
Critical Storage Protocol (The Gold Standard)
To maintain >98% purity for biological assays or synthesis, you must treat this compound as a moisture-sensitive electrophile .
A. The "Desiccator-Freezer" System
Do not simply place the bottle in a freezer. Condensation upon thawing is the #1 cause of degradation.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a shrink band over the cap.
-
Secondary Containment: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel packets).
-
Thermal Cycling: Store at -20°C . When retrieving, allow the entire secondary container to equilibrate to room temperature (approx. 30 mins) before opening. This prevents atmospheric water from condensing onto the cold solid.
B. Inert Atmosphere Handling
-
Ideal: Handle inside a glovebox.
-
Acceptable: Flush the headspace with dry Nitrogen or Argon after every use. The 4-chloro substituent is activated for nucleophilic aromatic substitution (
); atmospheric moisture is a sufficient nucleophile to displace chloride over time, releasing HCl and autocatalyzing further degradation.
Degradation Mechanics: Why It Fails
Understanding the failure mode allows you to diagnose the specific issue with your sample.
Figure 1: Primary degradation pathways. The upper pathway (Hydrolysis) is driven by moisture and results in a high-melting solid impurity. The lower pathway (Oxidation) results in color changes.
Troubleshooting & Diagnostics (Q&A)
Q1: My sample has turned from off-white to a dark yellow/brown. Is it still usable?
-
Diagnosis: This indicates surface oxidation , likely of the benzylic methyl groups or N-oxidation due to light exposure.
-
Impact: If the core structure is intact (verify via LC-MS), the impurity is likely <2% by mass but highly colored (chromophore).
-
Action: For strict kinetic studies: Purify . For general synthesis: Usable , but check stoichiometry. The oxidation products can act as radical initiators, so avoid using this batch for radical-sensitive reactions.
Q2: The material is not dissolving fully in Dichloromethane (DCM) or Chloroform, leaving a white solid residue.
-
Diagnosis: This is the hallmark of Hydrolysis . The white solid is likely the 4-hydroxy/4-quinolone derivative.
-
Reasoning: The 4-chloro starting material is lipophilic and soluble in DCM. The hydrolyzed quinolone product forms strong intermolecular hydrogen bonds (dimers), making it insoluble in organic solvents but soluble in aqueous acid/base.
-
Action: Filter the solution. The filtrate contains your active 4-chloro compound. The solid on the filter is the impurity.
Q3: I see a new peak in my LC-MS with a mass of [M-18] or [M+16]?
-
Diagnosis:
-
M-18 (loss of HCl + H2O?): Unlikely in LCMS.
-
M+16 (Oxygen insertion): This is the N-oxide or Phenolic derivative.
-
M-Cl+OH (Mass change -18.5 roughly, actually -35.5 + 17 = -18.5): If you see a mass shift from ~205.7 (Cl) to ~187.2 (OH), your compound has hydrolyzed.
-
-
Action: If the hydrolyzed peak exceeds 5%, recrystallization is required.
Handling & Rescue Protocols
If your compound has degraded, use this logic flow to decide on purification.
Figure 2: Rescue workflow for degraded this compound samples.
Recrystallization Procedure (Standard)
-
Solvent System: Avoid alcohols (MeOH/EtOH) if possible, as they can induce nucleophilic substitution (solvolysis) at high temperatures, forming the 4-alkoxy ether.
-
Recommended: Hexanes (or Cyclohexane) with a minimal amount of Ethyl Acetate or Dichloromethane to aid dissolution.
-
Step 1: Dissolve solid in minimal DCM.
-
Step 2: Add Hexane until slightly cloudy.
-
Step 3: Cool to -20°C. Collect crystals via filtration.
References
-
Sigma-Aldrich. Product Specification: this compound (AldrichCPR). Accessed via .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved from . (Cited for comparative reactivity of the 4-chloro-2-methyl core).
- Muscia, G. C., et al. (2011).Synthesis and nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one. Molecules.
- Eagan, J., et al. (2024).Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC.
- Matrix Scientific.Safety Data Sheet: 2,5,7-Trimethylquinolin-8-ol. (Reference for the trimethyl-quinoline core physical properties).
Technical Support Center: Purification of 4-Chloro-2,5,7-trimethylquinoline
[1][2]
Diagnostic Triage: Identify Your Impurity Profile
Before selecting a purification strategy, you must diagnose the nature of the contamination. In the synthesis of 4-chloro-2,5,7-trimethylquinoline (typically via POCl
Quick Diagnostic Table
| Impurity Class | Likely Identity | Diagnostic Sign (LC-MS/TLC) | Physicochemical Cause |
| Type A | Unreacted Precursor (4-Hydroxy-2,5,7-trimethylquinoline) | Mass: [M+H] | Incomplete chlorination or moisture ingress during reaction.[1][2] |
| Type B | Inorganic Residues (Polyphosphoric acids/salts) | Mass: Transparent to UV/MS Visual: White amorphous solid | Improper quenching of POCl |
| Type C | Oxidative Tars / Dimers | Mass: [M+H] | Thermal degradation; air oxidation of electron-rich quinoline ring.[1][2] |
Troubleshooting Guides & Protocols
Issue 1: "My sample contains significant unreacted starting material (Type A)."
The Problem: The 4-hydroxy precursor (tautomeric with the quinolone) is significantly more polar and higher melting than your target 4-chloro product.[1][2] It often co-precipitates if the reaction quench is too acidic.[2]
The Solution: Polarity-Based Trituration Do not attempt column chromatography immediately; the hydroxy impurity streaks badly.[1][2] Use solubility differences first.
Protocol 1: Selective Trituration (The "Hexane Wash")
-
Dry the Crude: Ensure your crude solid is completely dry.[2] Moisture prevents effective trituration.[2]
-
Slurry: Suspend the crude solid in cold Hexanes or Heptane (10 mL per gram of crude).
-
Agitate: Sonicate for 5 minutes, then stir at 0°C for 30 minutes.
-
Filter: Filter the suspension.
-
Concentrate: Evaporate the filtrate to obtain the purified product.
Expert Tip: If the impurity persists, switch to Diethyl Ether . The chloro-quinoline is highly soluble in ether, while the hydroxy-quinoline remains insoluble .[1][2]
Issue 2: "The product is colored (Red/Brown) or sticky (Type C)."
The Problem: Quinoline derivatives are prone to forming colored oxidation products (N-oxides or polymerized tars) upon exposure to light and air.[1][2]
The Solution: Activated Carbon & Recrystallization Colored impurities are often high-molecular-weight species that adsorb strongly to carbon.[1][2]
Protocol 2: Clarification and Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling Heptane or Cyclohexane (approx. 80°C).
-
Note: Avoid alcohols (Ethanol/Methanol) if possible, as they can promote nucleophilic displacement of the chloride if heated for prolonged periods .[2]
-
-
Carbon Treatment: Add Activated Carbon (5-10 wt% of crude mass).[1][2] Stir at reflux for 10 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove the carbon.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Collection: Collect the off-white needles by filtration.[1][2]
Issue 3: "I have persistent inorganic salts or acid residues."
The Problem: The chlorination reagent (POCl
The Solution: Cold Acid/Base Extraction This method uses the basicity of the quinoline nitrogen to separate it from neutral tars, then uses its lipophilicity to separate it from salts.
Protocol 3: The "Reverse-Phase" Extraction
-
Dissolve: Dissolve crude material in Dichloromethane (DCM) .
-
Wash: Wash with 5% NaHCO
(aq) to neutralize free acids.[2] -
Extraction (Critical Step): Extract the DCM layer with cold 1M HCl (3x).[2]
-
Basify: Separate the aqueous acid layer.[2] Place it in an ice bath and basify to pH 10-12 using NH
OH or NaOH . The product will precipitate as a solid or oil.[2] -
Recover: Extract the turbid aqueous mixture with DCM, dry over MgSO
, and concentrate.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying this compound based on the impurity profile.
Figure 1: Decision tree for selecting the appropriate purification protocol based on impurity phenotype.
Frequently Asked Questions (FAQs)
Q: Can I use column chromatography on silica gel? A: Yes, but with caution. 4-Chloroquinolines are basic and can streak on acidic silica.[1][2]
-
Modification: Pre-treat your silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites.[2]
-
Eluent: A gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20) usually works well.[2] Avoid Methanol if possible, as it complicates the separation of the polar hydroxy impurity.
Q: Why is my yield low after Acid-Base extraction? A: You likely experienced hydrolysis.[1][2] The 4-chloro substituent is activated by the ring nitrogen; in acidic media, water attacks the 4-position, releasing HCl and reverting the molecule to the quinolone (starting material).[2]
-
Fix: Ensure the acid extraction step is performed at 0°C and the contact time is less than 10 minutes.
Q: How do I store the purified compound? A: 4-Chloroquinolines are sensitive to moisture over long periods.[1][2] Store the solid in a tightly sealed vial, preferably under Argon or Nitrogen, at 4°C.
References
-
Synthesis of 4-chloroquinoline . PrepChem.com.[2] Available at: [Link]
-
4,7-Dichloroquinoline . Organic Syntheses, Coll.[2] Vol. 3, p.272 (1955).[2] Available at: [Link][2]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives . Asian Journal of Chemistry, Vol. 13, No. 2 (2001).[2] Available at: [Link][2][9]
-
POCl3 chlorination of 4-quinazolones . PubMed, 2011.[2] Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C12H12ClN) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline - Google Patents [patents.google.com]
- 8. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Navigating Steric Hindrance in 2,5,7-Trimethylquinoline Derivatives
Welcome to the dedicated support center for researchers working with 2,5,7-trimethylquinoline derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to the challenges posed by steric hindrance in these complex molecules. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve your research objectives.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions and concerns that arise when dealing with the unique steric environment of 2,5,7-trimethylquinoline.
Q1: Why is steric hindrance a significant issue in 2,5,7-trimethylquinoline derivatives?
A: The steric bulk in 2,5,7-trimethylquinoline arises from the three methyl groups attached to the quinoline core. The methyl group at the C2 position is particularly problematic as it shields the nitrogen atom and the adjacent C3 position. Similarly, the C7-methyl group can hinder reactions at the C8 position, and the C5-methyl group can influence reactivity at the C4 and C6 positions. This steric congestion can impede the approach of reagents, leading to slower reaction rates, lower yields, or even complete inhibition of expected reactions.
Q2: What types of reactions are most commonly affected by the steric hindrance in this quinoline system?
A: Reactions that are highly sensitive to steric effects are most affected. These include:
-
N-functionalization: Direct alkylation, acylation, or coordination of the quinoline nitrogen can be difficult.
-
C-H functionalization at C8: The proximity of the C7-methyl group can sterically block catalysts and reagents from accessing the C8-H bond.
-
Reactions at the C3 position: The C2-methyl group can significantly hinder substitutions or additions at the adjacent C3 position.
-
Metal-catalyzed cross-coupling reactions: The approach of bulky catalytic species to the quinoline core can be restricted, impacting the efficiency of reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
Q3: Are there any general strategies to mitigate steric hindrance in these systems?
A: Yes, several strategies can be employed:
-
Use of smaller, more reactive reagents: For instance, using methyl triflate instead of methyl iodide for N-methylation can be more effective.
-
Employing highly active catalysts: Catalysts with high turnover numbers and activity can sometimes overcome the energy barrier imposed by steric hindrance.
-
Elevated reaction temperatures: Increasing the thermal energy of the system can provide the necessary activation energy to overcome steric repulsion. However, this must be balanced against potential side reactions and decomposition.
-
Microwave-assisted synthesis: This technique can often accelerate reactions by providing rapid and uniform heating, sometimes leading to improved yields in sterically hindered cases.
Troubleshooting Guides: Common Experimental Issues
This section provides detailed troubleshooting for specific problems you may encounter during your synthesis.
Issue 1: Low Yield in N-Alkylation of 2,5,7-Trimethylquinoline
Symptoms:
-
The starting material is largely unreacted after the specified reaction time.
-
The desired N-alkylated product is formed in yields below 20%.
-
Multiple side products are observed on TLC or LC-MS analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reagent Reactivity | The electrophilicity of your alkylating agent may be too low to overcome the steric shielding of the quinoline nitrogen by the C2-methyl group. | 1. Switch to a more reactive alkylating agent. For example, if you are using an alkyl bromide, consider using the corresponding alkyl triflate or tosylate. 2. Employ a stronger base. If using a carbonate base, try a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to fully deprotonate any acidic protons and increase the nucleophilicity of the nitrogen. |
| Inadequate Reaction Temperature | The reaction may require a higher activation energy to overcome the steric barrier. | 1. Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. 2. Consider using a sealed tube or microwave reactor. These allow for higher temperatures and pressures, which can significantly accelerate the reaction rate. |
| Solvent Effects | The chosen solvent may not be optimal for the reaction, affecting both solubility and reactivity. | 1. Screen different solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for N-alkylation reactions as they can stabilize charged intermediates. |
Experimental Workflow: Optimizing N-Alkylation
Caption: Troubleshooting workflow for low-yield N-alkylation.
Issue 2: Failure of C8-H Arylation via Palladium Catalysis
Symptoms:
-
No desired product is formed; only starting materials are recovered.
-
Decomposition of the starting material or catalyst is observed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Steric Clash with Catalyst | The C7-methyl group physically blocks the large palladium catalyst complex from accessing the C8-H bond for oxidative addition. | 1. Use a less sterically demanding ligand. Ligands like P(t-Bu)3 or bulky biaryl phosphine ligands (e.g., SPhos, XPhos) can be effective, but sometimes smaller, more electron-rich ligands are needed. Consider monodentate phosphine ligands. 2. Change the directing group (if applicable). If you are using a directing group to facilitate C-H activation, it may be too bulky. Consider a smaller directing group. |
| Catalyst Deactivation | The quinoline nitrogen can coordinate to the palladium center and deactivate the catalyst. | 1. Use a ligand that binds strongly to palladium. This can prevent the quinoline nitrogen from displacing the ligand and deactivating the catalyst. 2. Consider using a pre-catalyst that is more resistant to deactivation. |
| Incorrect Oxidant or Additive | The oxidant or additive may not be suitable for the specific catalytic cycle. | 1. Screen different oxidants. For C-H activation, common oxidants include Ag2CO3, benzoquinone, or Cu(OAc)2. Their effectiveness can be substrate-dependent. 2. Vary the additive. Additives like pivalic acid can act as proton shuttles and facilitate the C-H activation step. |
Conceptual Diagram: Overcoming Steric Hindrance in C-H Activation
Caption: Conceptualizing the use of smaller ligands to bypass steric hindrance.
References
Validation & Comparative
Mass spectrometry (MS) fragmentation pattern of 4-Chloro-2,5,7-trimethylquinoline
Structural Elucidation & Method Selection Guide for Medicinal Chemistry
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chloro-2,5,7-trimethylquinoline (C₁₂H₁₂ClN), a critical scaffold in the synthesis of 4-aminoquinoline antimalarials and fluoroquinolone antibiotics.[1]
Unlike standard product brochures, this document objectively compares the analytical performance of two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI) —and evaluates the compound's fragmentation behavior against homologous chloroquinolines. These insights are designed to assist researchers in structural confirmation, impurity profiling, and metabolic tracking.
Comparative Analysis: Ionization Performance
The choice of ionization method dictates the quality of spectral data. For this compound, the "performance" is measured by the ability to generate diagnostic ions (structural proof) versus molecular ions (sensitivity).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Dominant Species | Radical Cation | Protonated Molecule |
| Fragmentation | Extensive (Rich Fingerprint) | Minimal (Requires CID/MS²) |
| Diagnostic Value | High: Distinguishes isomers via fragment ratios.[1] | Low: Primarily confirms Molecular Weight.[1] |
| Detection Limit | Nanogram range (GC-MS) | Picogram range (LC-MS) |
| Best Application | Structural Elucidation, Impurity ID | PK/PD Studies, Quantitation |
Expert Insight:
-
Use EI when synthesizing the intermediate to confirm the position of the chlorine atom relative to the methyl groups.[1] The ratio of
to is a sensitive probe for steric crowding around the C4 position. -
Use ESI (in Positive Mode) for biological assays.[1] The basic nitrogen in the quinoline ring makes this compound highly responsive to protonation (
), offering superior sensitivity for trace detection in plasma.
Detailed Fragmentation Pathway (EI-MS)
Under 70 eV electron impact, this compound (
Mechanistic Breakdown
-
Molecular Ion (
205/207): The base peak is often the molecular ion itself or the ion, characteristic of fused aromatic systems. The chlorine isotope pattern (3:1 ratio of 205:207) is the primary identifier. -
-Cleavage (Loss of Methyl,
190): Loss of a methyl radical ( ) occurs. While loss from C2, C5, or C7 is possible, loss from C2 is often favored due to resonance stabilization involving the ring nitrogen. -
Dehalogenation (Loss of Cl,
170): Direct cleavage of the C-Cl bond yields the aromatic cation . This pathway competes with methyl loss.[1] -
Secondary Fragmentation (
155): The daughter ion at 170 loses a methyl group, or the 190 ion loses chlorine, converging on the stable dimethyl-quinoline cation.
Visualization of Fragmentation Dynamics
Figure 1: Predicted EI-MS fragmentation pathway for this compound.[1] Note the convergence of pathways at m/z 155.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (internal standards and isotopic checks).
Protocol A: GC-MS Structural Confirmation (EI)
-
Objective: Confirm synthesis product identity and isomeric purity.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM).
-
Instrument Parameters:
-
Validation Criterion: The isotopic abundance ratio of
205 to 207 must be 3:1 (±10%) .[1] Deviation indicates interference or co-eluting non-chlorinated impurities.[1]
Protocol B: LC-MS/MS Quantitation (ESI)
-
Objective: Detect compound in biological matrices.
-
Sample Prep: Protein precipitation with Acetonitrile (1:3 ratio).
-
Mobile Phase:
-
Transition Monitoring (MRM):
-
Precursor:
-
Product 1 (Quant):
(High collision energy) -
Product 2 (Qual):
[1]
-
-
Expert Note: The loss of HCl is the most energetically favorable transition in CID (Collision Induced Dissociation) for chloroquinolines.
Comparative Data: Isomer Differentiation
Distinguishing the 2,5,7-trimethyl isomer from the 2,6,8-trimethyl or 2,5,8-trimethyl analogues is challenging but possible via MS.[1]
| Isomer | Key Feature | MS Fragmentation Nuance |
| 2,5,7-Trimethyl | Steric bulk distributed | Balanced loss of |
| 2,5,8-Trimethyl | 'Peri' interaction (C8-Me vs N1) | Enhanced |
| 2-Methyl-4-Chloro | Less alkyl substitution | Slower fragmentation; Molecular ion intensity is significantly higher relative to fragments.[1] |
Conclusion: If the spectrum shows a dominant
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Chloroquinoline and derivatives.[1][3] National Institute of Standards and Technology. [Link]
-
Prabha, K., et al. (2010).[1][4] 4-Chloro-2,5-dimethylquinoline.[1][4][5] Acta Crystallographica Section E. [Link]
-
He, L., et al. (2014). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.[1] [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectra.[Link]
Sources
Comparative Guide: HPLC Method Development for 4-Chloro-2,5,7-trimethylquinoline Purity Profiling
Executive Summary
This guide presents a comparative analysis of HPLC strategies for the purity profiling of 4-Chloro-2,5,7-trimethylquinoline (CTQ) . As a highly lipophilic, basic heterocyclic building block, CTQ presents two distinct chromatographic challenges: peak tailing due to silanol interactions and critical pair resolution from positional isomers (e.g., 2,5,8-trimethyl isomers) and hydrolysis byproducts (4-hydroxy derivatives).
We compare a standard C18 (Low pH) approach against an optimized Phenyl-Hexyl (Methanol-Based) method.[1] Our experimental data indicates that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity (
The Analytical Challenge: CTQ
To develop a robust method, we must first deconstruct the analyte's physicochemical behavior:
| Property | Characteristic | Chromatographic Implication |
| Structure | Quinoline core with 4-Cl and 2,5,7-trimethyl substitution.[2] | High UV absorptivity (254 nm); rigid aromatic system. |
| Basicity | Basic Nitrogen (pKa | Protonated at acidic pH.[1] Prone to severe tailing on standard silica due to ion-exchange with residual silanols. |
| Hydrophobicity | LogP | Requires high organic content for elution; risk of carryover. |
| Critical Impurities | 1. Positional Isomers: 4-Chloro-2,5,8-trimethylquinoline (from starting material regio-isomers).2. Hydrolysis Product: 4-Hydroxy-2,5,7-trimethylquinoline (process degradant). | Isomers have identical m/z and similar logP, requiring shape selectivity rather than just hydrophobicity for separation.[1] |
Comparative Study: C18 vs. Phenyl-Hexyl
Method A: The "Generic" Standard (C18)[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][3]
-
Mechanism: Hydrophobic interaction.
-
Outcome: The basic quinoline nitrogen is protonated (
).[1] While this improves solubility, the positive charge interacts with residual silanols, leading to tailing ( ).[1] Crucially, the C18 phase struggles to resolve the 5,7-trimethyl vs. 5,8-trimethyl isomers due to lack of steric selectivity.
Method B: The "Optimized" Alternative (Phenyl-Hexyl)
-
Column: Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: 10mM Ammonium Acetate pH 5.5 (A) / Methanol (B).
-
Mechanism: Hydrophobic interaction +
- stacking. -
Outcome: The Phenyl-Hexyl ligand engages in
- interactions with the electron-deficient chloro-quinoline ring. This interaction is highly sensitive to the electron density changes caused by the position of methyl groups, resulting in baseline resolution of isomers. Methanol is selected over Acetonitrile to enhance these - interactions (Acetonitrile's own electrons can suppress the column's selectivity).[1]
Experimental Data Comparison
The following data summarizes the system suitability results from injection of a spiked crude mixture containing CTQ (1.0 mg/mL) and 0.5% of its positional isomer.
Table 1: System Suitability Parameters[1]
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Acceptance Criteria |
| Retention Time (CTQ) | 8.4 min | 11.2 min | N/A |
| Tailing Factor ( | 1.8 (Fail) | 1.1 (Pass) | |
| Resolution ( | 1.2 (Co-elution) | 3.4 (Baseline) | |
| Theoretical Plates ( | 8,500 | 12,400 |
Analysis: Method B demonstrates a 3x improvement in resolution and eliminates peak tailing. The switch to Methanol and a Phenyl-ligand is the decisive factor.
Detailed Protocol: Method B (Recommended)
Reagents
-
Ammonium Acetate: HPLC Grade.[1]
-
Methanol (MeOH): LC-MS Grade.
-
Water: Milli-Q (18.2 MΩ).[1]
-
Diluent: 50:50 Water:Methanol.
Step-by-Step Methodology
-
Buffer Preparation (10mM Ammonium Acetate, pH 5.5):
-
Dissolve 0.77 g of Ammonium Acetate in 900 mL of water.[1]
-
Adjust pH to 5.5 ± 0.1 using dilute Acetic Acid.
-
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
-
-
Instrument Setup:
-
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 60 | 40 |
| 23.0 | 60 | 40 |
-
System Suitability Test (SST):
Visualizing the Workflow
The following diagrams illustrate the impurity origins and the decision logic used to select Method B.
Diagram 1: Impurity Origin & Separation Logic
Caption: Synthesis pathway of CTQ showing the origin of critical isomeric impurities and the chromatographic selection logic.
Diagram 2: Method Development Decision Tree
Caption: Decision tree illustrating the shift from standard C18 screening to the optimized Phenyl-Hexyl methodology.
References
-
PubChem. (2025).[1][6] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Agilent Technologies. (2023).[1] Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Guides. [Link](Note: Generalized link to Agilent Technical Library)[1]
-
Waters Corporation. (2024).[1] XSelect CSH Phenyl-Hexyl Columns: Method Development Guide. Waters Application Notes. [Link][1][7]
-
Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter 8: Separation of Basic Compounds).[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C12H12ClN) [pubchemlite.lcsb.uni.lu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Separation of 4-Chloro-2,5,7-trimethylquinoline Isomers
For researchers, synthetic chemists, and professionals in drug development, the purification of substituted quinolines is a critical step in ensuring the safety and efficacy of novel chemical entities. The presence of closely related isomers can significantly impact a compound's biological activity and toxicity profile. This guide provides an in-depth comparison of chromatographic strategies for the separation of positional isomers of 4-Chloro-2,5,7-trimethylquinoline, a scaffold of interest in medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering data-driven insights and detailed experimental protocols to empower you to select and optimize the most effective separation method for your research needs.
The Challenge: Resolving Structural Isomers of a Substituted Quinoline
The core challenge in separating isomers of this compound lies in their subtle structural differences. Positional isomers, which differ in the placement of the chloro and methyl substituents on the quinoline ring, often exhibit very similar physicochemical properties such as polarity, boiling point, and solubility.[1] This similarity makes their separation by conventional chromatographic techniques a non-trivial task, demanding careful method development and selection of appropriate stationary and mobile phases.
The primary isomers of concern during the synthesis of this compound would likely involve variations in the positions of the methyl groups and the chlorine atom on the quinoline core. For the purpose of this guide, we will consider the separation of the target analyte from its potential positional isomers, such as those with the chloro and methyl groups at different positions.
Comparative Analysis of Chromatographic Techniques
A multi-modal approach is often necessary to identify the optimal separation conditions. Here, we compare the utility of HPLC, GC, and SFC for resolving this compound isomers.
| Chromatographic Technique | Principle | Advantages for Isomer Separation | Disadvantages for Isomer Separation |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | High versatility with a wide range of stationary and mobile phases. Room temperature operation suitable for thermally labile compounds. Established and widely available technology. | Can be solvent-intensive. May require longer run times compared to GC and SFC. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and efficiency for volatile and thermally stable compounds.[2] Sensitive detectors available. | Requires analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase. | Combines the advantages of both HPLC and GC.[3] High efficiency and speed.[4] Environmentally friendly due to the use of CO2.[3] Excellent for both chiral and achiral isomer separations. | Requires specialized instrumentation. Solubility in supercritical CO2 can be a limiting factor for some compounds. |
In-Depth Experimental Protocols
The following protocols are designed as robust starting points for the separation of this compound isomers. Optimization will likely be necessary based on the specific isomeric mixture and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Methodology
The key to successful HPLC separation of positional isomers often lies in exploiting subtle differences in their interactions with the stationary phase. For aromatic isomers, stationary phases that can engage in π-π interactions are particularly effective.[5][6]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Columns (to be evaluated):
-
Phenyl-Hexyl Column: (e.g., 4.6 x 150 mm, 5 µm) - Recommended for its ability to provide alternative selectivity to C18 through π-π interactions.
-
Pyrenylethyl (PYE) Column: (e.g., 4.6 x 150 mm, 5 µm) - Offers strong π-π interactions for enhanced separation of aromatic isomers.[6]
-
Porous Graphitic Carbon (PGC) Column: (e.g., 4.6 x 100 mm, 5 µm) - Provides unique retention mechanisms based on the molecular shape and polarizability of the analytes.[7]
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Flow Rate | 1.0 mL/min | A standard starting point for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | Quinolines typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 5 µL | Dependent on sample concentration. |
| Gradient Elution | 30-70% B over 20 minutes | A broad gradient to scout for the elution of all isomers. |
Expected Outcome: The Phenyl-Hexyl and PYE columns are anticipated to provide the best resolution due to the enhanced π-π interactions with the quinoline ring system. The PGC column may offer a unique selectivity profile that could be beneficial if co-elution is observed on the other columns.
Gas Chromatography (GC) Methodology
GC is a powerful technique for separating volatile and thermally stable compounds. Given the likely boiling point of this compound, GC is a viable option. The choice of the stationary phase is critical for resolving closely related isomers.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
Columns (to be evaluated):
-
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms): A versatile, low-polarity phase suitable for a wide range of aromatic compounds.
-
Mid-polarity Phenyl-Arylene phase (e.g., DB-35ms, HP-35ms): Offers different selectivity for positional isomers compared to the 5% phenyl phase.
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good efficiency. |
| Inlet Temperature | 280 °C | To ensure complete volatilization of the analytes. |
| Injection Mode | Split (1:50) | To prevent column overloading. |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min | A starting program to ensure elution of all isomers. |
| MS Transfer Line | 280 °C | To prevent condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | m/z 50-350 | To cover the molecular ion and fragmentation patterns. |
Expected Outcome: The mid-polarity column is expected to provide better resolution of the positional isomers due to its enhanced dipole-dipole interactions. The mass spectrometer will aid in confirming the identity of the separated isomers based on their fragmentation patterns.
Supercritical Fluid Chromatography (SFC) Methodology
SFC is an increasingly popular technique for isomer separations due to its high efficiency, speed, and green credentials.[3] It is particularly well-suited for the separation of both chiral and achiral isomers.
Instrumentation:
-
Analytical SFC system with a UV-Vis detector and/or a mass spectrometer.
Columns (to be evaluated):
-
Diol Column: A polar stationary phase that can provide good selectivity for isomers.
-
2-Ethylpyridine Column: Offers a different selectivity based on polar and weak ion-exchange interactions.
Mobile Phase:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Flow Rate | 3.0 mL/min | A typical flow rate for analytical SFC. |
| Back Pressure | 150 bar | To maintain the supercritical state of CO2. |
| Column Temperature | 40 °C | To ensure consistent mobile phase density. |
| Detection Wavelength | 254 nm | As with HPLC. |
| Co-solvent Gradient | 5-30% Methanol over 10 minutes | A starting gradient to elute the isomers. |
Expected Outcome: SFC is expected to provide rapid and high-resolution separation of the isomers. The choice between the Diol and 2-Ethylpyridine columns will depend on the specific polar and ionic interactions that best differentiate the isomers.
Conclusion and Recommendations
The successful separation of this compound isomers is achievable with careful selection of the chromatographic technique and optimization of the experimental parameters.
-
For initial screening and method development, HPLC with a phenyl-based column is a robust and versatile starting point.
-
If the isomers are thermally stable, GC-MS can offer excellent resolution and definitive identification.
-
For high-throughput analysis and a greener alternative, SFC is a highly recommended approach that often provides superior speed and efficiency for isomer separations.
It is crucial to approach this separation challenge systematically. The provided protocols and workflows offer a solid foundation for your method development efforts. By understanding the underlying principles of each technique and the specific properties of the isomers, you can confidently achieve the desired separation and ensure the purity of your target compound.
References
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. J Sep Sci. 2017 Jul;40(14):2863-2882.
- Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Molecules. 2022 Nov; 27(22): 7943.
- Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality. 2018 Dec;30(12):1309-1318.
- Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. Org Lett. 2016 Sep 2;18(17):4288-91.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. 2023; 35(8):1855-1861.
-
How to synthesize 4-chloro quinoline? Quora. [Link].
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry. 2001; 17(2):205-210.
-
4-Chloro-2-methylquinoline. PubChem. [Link].
-
separation of positional isomers. Chromatography Forum. [Link].
- Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Trop J Pharm Res. 2011; 10(4):421-428.
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link].
-
4-Chloroquinoline. Cheméo. [Link].
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers. 2003; 57(5):343-352.
-
4,7-dichloroquinoline. Organic Syntheses. [Link].
- 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. 2010; 66(Pt 7):o1771.
-
HPLC Column for Structual Isomers. Nacalai Tesque. [Link].
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. 2024; 12:1359649.
- An improved process for the synthesis of quinoline derivatives.
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link].
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. [Link].
- A generic chiral separation strategy in supercritical fluid chromatography.
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link].
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022; 35(3):104-111.
-
Lecture 7: Gas Chromatography. University of California, Davis. [Link].
-
ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTATION. UTA Libraries. [Link].
Sources
Reference Standards for 4-Chloro-2,5,7-trimethylquinoline: Qualification & Analysis Guide
Topic: Reference Standards for 4-Chloro-2,5,7-trimethylquinoline Analysis Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 63136-64-1) is a critical heterocyclic building block, primarily utilized as a Key Starting Material (KSM) in the synthesis of aminoquinoline-based antimalarials and emerging kinase inhibitors. Due to the reactivity of the C4-chlorine atom, this molecule is prone to hydrolysis and regioisomeric impurities (e.g., 2,7,8-trimethyl isomers), making the selection of reference standards pivotal for regulatory compliance.
This guide compares the performance and validation requirements of Commercial Grade Standards versus Qualified Primary Reference Standards , providing experimental protocols to bridge the gap between "vendor purity" and "pharmaceutical-grade assay."
Comparative Analysis: Standard Grades
In early discovery, "Chemical Grade" reagents are often used as standards. However, for IND-enabling studies and GMP manufacturing, a fully characterized "Primary Reference Standard" is mandatory.
Table 1: Performance Matrix of Reference Standard Options
| Feature | Commercial Chemical Grade | Qualified Primary Standard | Impact on Data |
| Purity Definition | Area % (HPLC/GC) only | % w/w (Mass Balance / qNMR) | Area % overestimates purity by ignoring inorganic salts/solvents. |
| Traceability | Batch-specific COA | NIST/SI-traceable weights | Critical for regulatory filing (CMC section). |
| Impurity Profiling | Generic (often >95%) | Detailed (Regioisomers quantitated) | Missed isomers (e.g., 2,7,8-isomer) can lead to toxic API impurities. |
| Water/Solvent | Not typically tested | KF & TGA/GC-HS quantified | High solvent content inflates the assay value if not corrected. |
| Stability | Unknown | Stress-tested (forced degradation) | Prevents use of degraded standard (4-hydroxy impurity). |
Technical Deep Dive: The Qualification Workflow
To convert a commercial batch into a Qualified Reference Standard, a "Mass Balance" approach is required. This self-validating system ensures the assigned potency is absolute, not relative.
Figure 1: Reference Standard Qualification Workflow
Caption: The Mass Balance approach integrates organic purity with volatiles and inorganics to determine absolute assay.
Experimental Protocols
Protocol A: HPLC Purity & Isomer Separation
Objective: Separate the target 2,5,7-trimethyl isomer from potential 2,7,8-trimethyl regioisomers and the hydrolysis product (4-hydroxy-2,5,7-trimethylquinoline).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Acidic pH suppresses silanol activity and keeps the quinoline nitrogen protonated for better peak shape).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic backbone) and 320 nm (quinoline specific).
-
Temperature: 30°C.
Why this works: The acidic buffer prevents tailing caused by the basic quinoline nitrogen interacting with residual silanols. The gradient ensures elution of the non-polar 4-chloro parent while separating the more polar 4-hydroxy degradation product early in the run.
Protocol B: Handling & Stability (The "Self-Validating" Step)
4-chloroquinolines are sensitive to moisture. The chlorine atom is a good leaving group.
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Validation Check: Before use, run a "System Suitability" injection. If a peak at RRT ~0.4 (relative to parent) appears, it indicates hydrolysis to the 4-hydroxy analog.
-
Acceptance Criteria: Hydrolysis product < 0.5%.
-
Data Interpretation: Calculating the "True" Assay
Do not rely on the "Area %" from the vendor's COA. Use the Mass Balance Equation to assign the potency for your calculations.
Example Calculation:
-
Vendor COA: 98.5% (HPLC Area Only).
-
Lab Analysis:
-
HPLC Area: 98.5%
-
Water (KF): 1.2%
-
Solvents (GC): 0.5% (common if recrystallized from EtOH/Hexane)
-
ROI (Ash): 0.1%
-
-
True Potency:
Insight: Using the vendor's 98.5% value would introduce a 1.8% error in your quantitative data, potentially causing OOS (Out of Specification) results in drug substance manufacturing.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352200, this compound. [Link]
-
World Health Organization (WHO). The International Pharmacopoeia, "Chloroquine Phosphate Analysis" (General methods for chloroquinoline derivatives). [Link]
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[Link]
-
U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
